molecular formula C22H20O3 B12410136 Antibacterial agent 108

Antibacterial agent 108

Cat. No.: B12410136
M. Wt: 332.4 g/mol
InChI Key: MYMDLOPCWJWCKG-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial Agent 108 is a chemical reagent designed for life science research applications. Research into novel antibacterial agents is critical in addressing the global public health threat posed by multidrug-resistant bacteria . This product is intended to facilitate in vitro studies for qualified researchers. It is supplied as a solid and must be reconstituted and diluted according to specific experimental protocols. Researchers are responsible for determining the appropriate application and dosage for their experimental systems. The mechanism of action and specific research value for this compound, such as activity against Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria, or biofilms, must be characterized by the researcher . Handling of this product should comply with your institution's safety guidelines. This product is provided for Research Use Only (RUO) and is not intended for, and should not be used for, diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

methyl (3R,4S)-4-hydroxy-2-methylidene-3-naphthalen-1-yl-4-phenylbutanoate

InChI

InChI=1S/C22H20O3/c1-15(22(24)25-2)20(21(23)17-10-4-3-5-11-17)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20-21,23H,1H2,2H3/t20-,21+/m0/s1

InChI Key

MYMDLOPCWJWCKG-LEWJYISDSA-N

Isomeric SMILES

COC(=O)C(=C)[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C3=CC=CC=C3)O

Canonical SMILES

COC(=O)C(=C)C(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Evaluation of the Antimicrobial Polymer NP108

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and antimicrobial properties of NP108, a cationic polylysine-based antimicrobial polymer. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to NP108

NP108 is a cationic antimicrobial polymer constructed from lysine, a naturally occurring amino acid, rendering it a promising candidate for various biomedical applications due to its favorable safety profile.[1] It is a water-soluble polymer with a molecular weight of approximately 22 kDa.[2][3] NP108 exhibits broad-spectrum and rapid bactericidal activity, effectively killing bacteria through membrane disruption and subsequent cell lysis.[1][2][4] A key advantage of NP108 is its efficacy against antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant strains, as well as its ability to combat bacterial biofilms.[1][2]

Synthesis of NP108: A General Approach

While a specific, proprietary synthesis protocol for NP108 is not publicly available, it is described as a polylysine polymer. The synthesis of polylysine can be achieved through several established methods. A common and well-controlled method is the ring-opening polymerization (ROP) of L-lysine N-carboxyanhydride (NCA). This method allows for the production of high molecular weight polylysine with good control over the polymer chain length.

General Synthesis Workflow for Polylysine via Ring-Opening Polymerization

The following diagram illustrates a general workflow for the synthesis of polylysine, which serves as a fundamental basis for the production of NP108.

Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification & Characterization Lysine L-Lysine Protection Protection of ε-amino group Lysine->Protection e.g., Cbz, Boc NCA_Formation NCA Monomer Formation Protection->NCA_Formation e.g., Phosgene ROP Ring-Opening Polymerization (ROP) NCA_Formation->ROP Initiation Initiation ROP->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Deprotection Deprotection Termination->Deprotection Purification Purification (e.g., Dialysis) Deprotection->Purification Characterization Characterization (e.g., NMR, GPC) Purification->Characterization

A generalized workflow for the synthesis of polylysine.

Mechanism of Action of NP108

NP108's antimicrobial activity is primarily attributed to its cationic nature. The positively charged polymer electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.

Signaling Pathway of NP108's Antimicrobial Action

The following diagram illustrates the proposed mechanism of action of NP108.

Mechanism_of_Action cluster_Extracellular Extracellular cluster_Cell_Membrane Bacterial Cell Membrane (Negatively Charged) cluster_Intracellular Intracellular NP108 NP108 Polymer (Cationic) Membrane Phospholipid Bilayer NP108->Membrane Electrostatic Interaction Cytoplasm Cytoplasmic Contents Membrane->Cytoplasm Membrane Disruption & Pore Formation Cell_Lysis Cell Lysis and Death Cytoplasm->Cell_Lysis Leakage of Contents

The proposed mechanism of action for the NP108 polymer.

Quantitative Antimicrobial Activity of NP108

NP108 has demonstrated significant antimicrobial activity against a variety of bacterial strains, including those resistant to conventional antibiotics. The following tables summarize the in vitro efficacy of NP108.

Minimum Inhibitory Concentration (MIC) of NP108

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial StrainTypeMIC₁₀₀ (mg/L)
Staphylococcus aureus (panel of 28 isolates)8 MRSA, 20 MSSA4 - 64 (for most)
S. aureus CB005500
S. aureus250
Staphylococcus epidermidis (panel of 3 isolates)4 - 8
S. aureus (nutrient-limiting conditions)8
S. aureus Small Colony Variants (SCVs)32
Data sourced from Mercer et al., 2017.[2]
Activity of NP108 Against Staphylococcus aureus Biofilms

NP108 is also effective against bacterial biofilms, which are notoriously difficult to eradicate.

Biofilm ActivityBacterial StrainMIC₁₀₀ (mg/L)
Prevention of Biofilm FormationS. aureus ATCC 25923 (MSSA)1 - 4
S. aureus DSMZ11729 (MRSA)1 - 4
Eradication of Established BiofilmsS. aureus≥ 31.25
Data sourced from Mercer et al., 2017.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the antimicrobial properties of NP108.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_Preparation Preparation cluster_Inoculation_Incubation Inoculation & Incubation cluster_Analysis Analysis NP108_Dilution Serial Dilution of NP108 in Broth Inoculation Inoculate Microtiter Plate Wells NP108_Dilution->Inoculation Bacterial_Suspension Prepare Bacterial Suspension to 0.5 McFarland Standard Bacterial_Suspension->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC₁₀₀ (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

A workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Preparation of NP108 Dilutions: A two-fold serial dilution of NP108 is prepared in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Each well of the microtiter plate containing the NP108 dilutions is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no NP108 (positive control) are also included.

  • Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC₁₀₀ is recorded as the lowest concentration of NP108 at which there is no visible growth of the bacteria.

Assessment of Biofilm Prevention and Eradication

The ability of NP108 to prevent the formation of and eradicate existing biofilms is assessed using a crystal violet staining method.

Protocol for Biofilm Prevention:

  • Preparation: Bacterial suspensions are prepared as described for the MIC assay.

  • Inoculation: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of NP108 in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

  • Incubation: The plate is incubated statically at 37°C for an extended period (e.g., 96 hours) to allow for biofilm formation.

  • Staining and Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The MIC₁₀₀ for biofilm prevention is the lowest concentration of NP108 that prevents biofilm formation.[4][5]

Protocol for Biofilm Eradication:

  • Biofilm Formation: Biofilms are allowed to form in the wells of a microtiter plate by incubating a bacterial suspension in a suitable growth medium at 37°C for an extended period (e.g., 96 hours).

  • Treatment: After biofilm formation, the planktonic cells are removed, and the wells are washed. Various concentrations of NP108 are then added to the wells containing the established biofilms.

  • Incubation: The plate is incubated for a further 24 hours at 37°C.

  • Staining and Quantification: The biofilm biomass is quantified using the crystal violet staining method as described above. The MIC₁₀₀ for biofilm eradication is the lowest concentration of NP108 that results in a significant reduction of the established biofilm.[4][5]

Conclusion

NP108 is a promising antimicrobial polymer with potent activity against a range of clinically relevant bacteria, including drug-resistant strains and biofilms. Its mechanism of action, involving the disruption of the bacterial cell membrane, makes it less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. The synthesis of NP108 is based on the polymerization of lysine, a well-understood and safe amino acid. The detailed experimental protocols provided in this guide for evaluating its antimicrobial efficacy will be valuable for researchers working on the development of new anti-infective agents. Further research into the specific synthesis conditions to control the molecular weight and structure of NP108 will be crucial for optimizing its therapeutic potential.

References

"NP108 antimicrobial polymer discovery and origin"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimicrobial Polymer NP108: Discovery, Origin, and Characterization

Introduction

Staphylococcus aureus represents a significant threat to public health, causing a range of infections from minor skin ailments to life-threatening conditions like bacteremia and endocarditis. The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA) and mupirocin-resistant strains, necessitates the development of novel antimicrobial agents. NP108 is a promising cationic antimicrobial polymer engineered as a non-antibiotic alternative for applications such as the nasal decolonization of S. aureus to prevent healthcare-associated infections (HAIs).[1][2][3] This technical guide provides a comprehensive overview of NP108, including its origin, antimicrobial properties, and the experimental methodologies used for its characterization.

Discovery and Origin of NP108

NP108 is a synthetic, cationic polymer constructed from lysine, an amino acid that is generally recognized as safe (GRAS).[1][3] Its design mimics the properties of endogenous lysine-rich antimicrobial peptides (AMPs), which are a part of the innate immune system. The rationale behind its development was to create a broad-spectrum, rapidly bactericidal agent with a mechanism of action that is less likely to induce bacterial resistance compared to traditional antibiotics.[1]

Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, NP108 is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.[1][2] This rapid, physical disruption of the cell membrane is a key advantage, as it is a mechanism that bacteria are less likely to develop resistance to through target-site mutations.

cluster_0 Mechanism of Action of NP108 NP108 Cationic NP108 Polymer ElectrostaticInteraction Electrostatic Interaction NP108->ElectrostaticInteraction BacterialMembrane Negatively Charged Bacterial Membrane BacterialMembrane->ElectrostaticInteraction MembraneDisruption Membrane Disruption and Pore Formation ElectrostaticInteraction->MembraneDisruption Binding and Insertion CellLysis Cell Lysis and Bacterial Death MembraneDisruption->CellLysis

Caption: Proposed mechanism of action for the NP108 antimicrobial polymer.

Quantitative Antimicrobial Activity

NP108 has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. The following tables summarize the key quantitative data on its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Planktonic Bacteria

Bacterial SpeciesStrain TypeGrowth PhaseMIC₁₀₀ (mg/L)Reference
Staphylococcus aureusMultiple IsolatesExponential & Stationary8 - 500[1][2][3]
Staphylococcus epidermidisMultiple IsolatesExponential & Stationary4 - 8[1][2][3]
S. aureusSmall Colony Variants-32[1][2][3]
S. aureusUnder Nutrient-Limiting Conditions-8[1][2][3]

Table 2: Efficacy of NP108 against S. aureus Biofilms

Biofilm ActivityMIC₁₀₀ (mg/L)Reference
Prevention of Biofilm Formation1 - 4[1][2][3]
Eradication of Established Biofilms≥ 31.25[1][2][3]

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial characterization of NP108.

Synthesis of a Representative Cationic Poly-lysine Polymer

The precise, proprietary synthesis protocol for NP108 is not publicly available. However, a representative method for synthesizing a cationic poly-lysine polymer via ring-opening polymerization of an N-carboxyanhydride (NCA) monomer is provided below.

Materials:

  • ε-(Benzyloxycarbonyl)-L-lysine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Initiator (e.g., sodium methoxide)

  • Trifluoroacetic acid (TFA)

  • Hydrogen bromide (HBr) in acetic acid

  • Diethyl ether

  • Dialysis tubing (MWCO 1-2 kDa)

Protocol:

  • Monomer Synthesis: The ε-(benzyloxycarbonyl)-L-lysine N-carboxyanhydride (Z-Lys-NCA) monomer is synthesized by reacting ε-(benzyloxycarbonyl)-L-lysine with triphosgene in anhydrous THF.

  • Polymerization: The Z-Lys-NCA monomer is dissolved in anhydrous DCM. A primary amine initiator is added to start the ring-opening polymerization. The reaction is allowed to proceed under an inert atmosphere for 48-72 hours.

  • Purification: The resulting polymer, poly(ε-benzyloxycarbonyl-L-lysine), is precipitated in cold diethyl ether, filtered, and dried under vacuum.

  • Deprotection: The benzyloxycarbonyl (Z) protecting group is removed from the lysine side chains by treating the polymer with a solution of HBr in acetic acid or with TFA.

  • Final Purification: The deprotected poly-L-lysine is precipitated in diethyl ether, redissolved in deionized water, and purified by dialysis against deionized water for 48 hours to remove any remaining salts and impurities. The final product is obtained by lyophilization.

Antimicrobial Susceptibility Testing

a) Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This protocol determines the lowest concentration of NP108 that inhibits the visible growth of a microorganism.

Materials:

  • NP108 stock solution

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial culture in exponential growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown in CA-MHB to the exponential phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: A two-fold serial dilution of the NP108 stock solution is prepared in CA-MHB directly in the 96-well plate.

  • Inoculation: Each well containing the diluted NP108 is inoculated with the standardized bacterial suspension. A positive control well (bacteria without NP108) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of NP108 at which no visible turbidity (bacterial growth) is observed.

b) Biofilm Eradication Assay

This protocol assesses the ability of NP108 to eradicate pre-formed bacterial biofilms.

Materials:

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • NP108 solution

  • Sterile 96-well flat-bottom plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Protocol:

  • Biofilm Formation: A standardized bacterial suspension in TSB with glucose is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: After incubation, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS). Various concentrations of NP108 are then added to the wells containing the established biofilms.

  • Incubation: The plate is incubated for a further 24 hours at 37°C.

  • Staining: The NP108 solution is removed, and the wells are washed with PBS. The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet retained by the biofilm is solubilized with 95% ethanol, and the absorbance is measured using a spectrophotometer to quantify the remaining biofilm biomass.

Experimental and Discovery Workflow

The discovery and characterization of a novel antimicrobial polymer like NP108 follows a structured workflow from initial synthesis to detailed antimicrobial testing.

cluster_1 NP108 Discovery and Characterization Workflow PolymerSynthesis Polymer Synthesis (e.g., Poly-lysine) Purification Purification and Characterization PolymerSynthesis->Purification PrimaryScreening Primary Antimicrobial Screening (MIC) Purification->PrimaryScreening SecondaryScreening Secondary Screening (Biofilm Activity, etc.) PrimaryScreening->SecondaryScreening Active Compounds MechanismStudy Mechanism of Action Studies SecondaryScreening->MechanismStudy LeadOptimization Lead Optimization MechanismStudy->LeadOptimization

Caption: A generalized workflow for the discovery and in-vitro testing of antimicrobial polymers like NP108.

Conclusion

NP108 is a promising antimicrobial polymer with significant potential as a non-antibiotic agent for combating bacterial infections, particularly those caused by resistant strains of S. aureus. Its rapid, membrane-disrupting mechanism of action and efficacy against biofilms make it a strong candidate for further development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of similar cationic antimicrobial polymers, contributing to the broader effort to address the challenge of antimicrobial resistance.

References

The Core Mechanism of NP108: A Technical Guide to its Action on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP108 is a promising cationic antimicrobial polymer engineered from lysine, demonstrating rapid and broad-spectrum bactericidal activity, including against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the targeted disruption of the bacterial cell membrane, leading to a cascade of events that result in cell lysis and death. This technical guide provides an in-depth exploration of the molecular interactions and biophysical consequences of NP108's engagement with bacterial membranes. It synthesizes available data, details relevant experimental protocols for mechanistic investigation, and presents visual representations of the proposed pathways and workflows.

Introduction: The Rise of Cationic Antimicrobial Polymers

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Cationic antimicrobial polymers, inspired by naturally occurring antimicrobial peptides (AMPs), represent a promising class of therapeutics. These polymers leverage the fundamental differences between bacterial and mammalian cell membranes to achieve selective toxicity. The anionic nature of bacterial membranes, rich in phospholipids like phosphatidylglycerol and cardiolipin, provides a strong electrostatic attraction for cationic molecules. In contrast, mammalian cell membranes are typically zwitterionic, presenting a less favorable target. NP108, a lysine-based polymer, embodies this strategy, offering a robust and rapid bactericidal effect with a low propensity for developing bacterial resistance.

Mechanism of Action of NP108

The bactericidal activity of NP108 is a multi-step process initiated by the electrostatic attraction between the positively charged polymer and the negatively charged bacterial cell membrane. This interaction is crucial for its antimicrobial efficacy. Subsequent events lead to membrane destabilization, loss of essential cellular functions, and ultimately, cell death.

Electrostatic Binding and Membrane Insertion

The initial and critical step in NP108's mechanism is its binding to the bacterial cell surface. The abundance of cationic amine groups in the polylysine structure of NP108 facilitates a strong electrostatic interaction with the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the polymer is believed to insert into the lipid bilayer, disrupting the packing of the phospholipid acyl chains.

Membrane Depolarization and Permeabilization

The insertion of NP108 into the bacterial membrane leads to a rapid depolarization of the membrane potential. This is a key event in the bactericidal process, as the membrane potential is vital for numerous cellular functions, including ATP synthesis, solute transport, and maintenance of ion gradients. The disruption of the membrane's integrity also leads to increased permeability, allowing the leakage of intracellular components.

Ion Efflux and Loss of Cellular Homeostasis

A direct consequence of membrane permeabilization is the uncontrolled efflux of essential ions, most notably potassium (K+). The loss of intracellular potassium disrupts the osmotic balance and enzymatic functions within the cell, contributing significantly to the cessation of metabolic activity.

Cell Lysis

The culmination of membrane depolarization, increased permeability, and ion efflux is the complete loss of structural integrity of the cell membrane, leading to cell lysis and the release of cytoplasmic contents into the extracellular environment. This rapid lytic action is a hallmark of NP108's potent bactericidal activity.

Quantitative Analysis of NP108 Activity

While specific quantitative data for NP108's effect on membrane potential and ion efflux are not publicly available, the following tables present the known minimum inhibitory concentrations (MICs) for NP108 against key bacterial species. This data provides a baseline for understanding the potent antimicrobial activity of NP108.

Bacterial Species Growth Phase MIC100 (mg/liter)
Staphylococcus aureusExponential & Stationary8 - 500
Staphylococcus epidermidisExponential & Stationary4 - 8
S. aureus (Small Colony Variants)-32

Table 1: Minimum Inhibitory Concentrations (MIC100) of NP108 against various staphylococcal species and growth states.

Condition S. aureus Strain 1 MIC100 (mg/liter) S. aureus Strain 2 MIC100 (mg/liter)
High-Nutrient2424
Low-Nutrient88

Table 2: Influence of nutrient availability on the MIC100 of NP108 against S. aureus.

Experimental Protocols for Mechanistic Elucidation

The following are detailed protocols for key experiments used to investigate the mechanism of action of membrane-active antimicrobial agents like NP108.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes and self-quenches its fluorescence. Upon membrane depolarization, the dye is released, resulting in an increase in fluorescence.

Protocol:

  • Bacterial Culture Preparation: Grow bacteria to mid-logarithmic phase in appropriate broth.

  • Cell Washing and Resuspension: Centrifuge the culture, wash the pellet with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to a final OD600 of 0.05.

  • Dye Loading: Add DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark until a stable baseline fluorescence is achieved.

  • Initiation of Depolarization: Add varying concentrations of NP108 to the cell suspension.

  • Fluorescence Measurement: Immediately begin recording fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 622 nm excitation and 670 nm emission for DiSC3(5)). An increase in fluorescence indicates membrane depolarization.

Potassium Efflux Assay

This assay quantifies the leakage of intracellular potassium ions following treatment with the antimicrobial agent.

Protocol:

  • Bacterial Culture Preparation: Grow bacteria in a potassium-rich medium to the desired growth phase.

  • Cell Washing and Resuspension: Harvest the cells by centrifugation and wash them multiple times with a potassium-free buffer to remove extracellular potassium. Resuspend the final pellet in the potassium-free buffer.

  • Treatment: Add NP108 at various concentrations to the bacterial suspension.

  • Sample Collection: At different time points, take aliquots of the suspension and centrifuge to pellet the bacteria.

  • Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or by atomic absorption spectroscopy. An increase in extracellular potassium indicates membrane permeabilization.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes and damage to the bacterial cell membrane induced by the antimicrobial agent.

Protocol:

  • Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a bactericidal concentration of NP108 for a specified duration. Include an untreated control.

  • Fixation: Harvest the cells and fix them with a suitable fixative, such as 2.5% glutaraldehyde in a cacodylate or phosphate buffer.

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate to enhance contrast.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in a resin (e.g., Epon or Spurr's resin).

  • Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

  • Grid Staining and Imaging: Mount the sections on copper grids, stain with uranyl acetate and lead citrate, and examine under a transmission electron microscope. Look for signs of membrane damage, such as blebbing, pore formation, and cell lysis.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of NP108 and the experimental workflows.

NP108_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (Anionic) cluster_intracellular Intracellular Space NP108 NP108 (Cationic Polymer) Binding Electrostatic Binding NP108->Binding Insertion Membrane Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Permeabilization Increased Permeability Disruption->Permeabilization Lysis Cell Lysis Depolarization->Lysis Efflux K+ Efflux Permeabilization->Efflux Efflux->Lysis

Caption: Proposed mechanism of action of NP108 on bacterial membranes.

Experimental_Workflow cluster_depolarization Membrane Depolarization Assay cluster_efflux Potassium Efflux Assay cluster_tem Transmission Electron Microscopy A1 Bacterial Culture A2 Wash & Resuspend A1->A2 A3 Load with DiSC3(5) A2->A3 A4 Add NP108 A3->A4 A5 Measure Fluorescence A4->A5 B1 Bacterial Culture B2 Wash & Resuspend (K+-free) B1->B2 B3 Add NP108 B2->B3 B4 Collect Supernatant B3->B4 B5 Measure K+ Concentration B4->B5 C1 Bacterial Culture & NP108 Treatment C2 Fixation C1->C2 C3 Dehydration & Embedding C2->C3 C4 Sectioning & Staining C3->C4 C5 Imaging C4->C5

The Structure-Activity Relationship of NP108: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Cationic Antimicrobial Polymer

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, cationic antimicrobial polymers have garnered significant attention for their potent and broad-spectrum activity. Among these, NP108, a polylysine-based polymer, has demonstrated considerable promise. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NP108 and related cationic antimicrobial polymers, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to NP108

NP108 is a cationic antimicrobial polymer composed of lysine residues. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death. This direct, physical mode of action is considered less likely to induce the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways. NP108 has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Core Physicochemical Determinants of Antimicrobial Activity

The antimicrobial efficacy of cationic polymers like NP108 is governed by a delicate interplay of several key physicochemical properties. Understanding these factors is crucial for the rational design of more potent and selective antimicrobial agents.

  • Cationic Charge: The net positive charge of the polymer is fundamental to its initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction concentrates the polymer at the cell surface, a prerequisite for its disruptive action.

  • Hydrophobicity: A sufficient degree of hydrophobicity allows the polymer to insert into and traverse the lipid bilayer of the cell membrane. The balance between cationic charge and hydrophobicity is critical; excessive hydrophobicity can lead to indiscriminate membrane lysis, including that of mammalian cells, resulting in toxicity.

  • Molecular Weight: The overall size of the polymer chain influences its ability to effectively disrupt the membrane. Optimal molecular weight ranges have been observed for various classes of cationic antimicrobial polymers, where polymers that are too short may not span the membrane effectively, and those that are too long may have reduced diffusion and interaction kinetics.

Quantitative Structure-Activity Relationship (SAR) Data

While specific SAR data for a series of NP108 analogs is not extensively available in the public domain, the broader literature on cationic antimicrobial polymers, particularly polylysine derivatives, provides valuable insights. The following tables summarize key SAR findings from studies on related polymers.

Table 1: Effect of Molecular Weight on Antimicrobial Activity of ε-Poly-L-lysine

Polymer Chain Length (Number of Lysine Residues)Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL)Reference
< 10> 100
10 - 301 - 8
> 308 - 25

Table 2: Influence of Hydrophobic Modification on Antimicrobial and Hemolytic Activity of Cationic Polymers

Polymer CompositionMIC against S. aureus (µg/mL)Hemolytic Concentration (HC50, µg/mL)Selectivity Index (HC50/MIC)Reference
Cationic Homopolymer64> 1000> 15.6General finding
Cationic Copolymer with 20% Hydrophobic Monomer1650031.25General finding
Cationic Copolymer with 50% Hydrophobic Monomer8506.25General finding
Cationic Copolymer with 80% Hydrophobic Monomer16< 10< 0.625General finding

Note: The data in Table 2 are representative values derived from general trends reported in the literature on amphiphilic cationic antimicrobial polymers and are intended to illustrate the principle of the hydrophobicity-activity relationship.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antimicrobial polymers.

Synthesis of Polylysine-based Antimicrobial Polymers

While the precise synthesis protocol for NP108 is proprietary, a general method for synthesizing linear polylysine via ring-opening polymerization of N-carboxyanhydride (NCA) of lysine is provided below. This method allows for control over the polymer's molecular weight.

Protocol 4.1.1: Synthesis of Poly(ε-benzyloxycarbonyl-L-lysine)

  • Monomer Synthesis: Synthesize ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA) from ε-benzyloxycarbonyl-L-lysine using triphosgene in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Polymerization:

    • Dissolve Z-Lys-NCA in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a primary amine initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the degree of polymerization.

    • Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 48-72 hours.

  • Deprotection:

    • Precipitate the protected polymer in a non-solvent like diethyl ether and dry under vacuum.

    • Remove the benzyloxycarbonyl (Z) protecting group by treating the polymer with a solution of hydrobromic acid in acetic acid.

  • Purification:

    • Precipitate the deprotected poly-L-lysine hydrobromide salt in diethyl ether.

    • Purify the polymer by dialysis against deionized water to remove residual acid and small molecules.

    • Lyophilize the dialyzed solution to obtain the final poly-L-lysine product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard assay for determining MIC values.

Protocol 4.2.1: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial polymer in an appropriate solvent (e.g., sterile deionized water or a buffer).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control well (bacteria in broth without antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Biofilm Eradication Assay

The ability of an antimicrobial agent to eradicate pre-formed biofilms is a critical measure of its potential clinical utility. The crystal violet staining method is a common technique to quantify biofilm biomass.

Protocol 4.3.1: Crystal Violet Biofilm Assay

  • Biofilm Formation:

    • Grow the test bacterium (e.g., S. aureus) overnight in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

    • Dilute the overnight culture and dispense it into the wells of a 96-well flat-bottomed microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Antimicrobial Agent:

    • Gently remove the planktonic cells from the wells by aspiration and wash the wells with sterile phosphate-buffered saline (PBS).

    • Add fresh medium containing various concentrations of the antimicrobial polymer to the wells.

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Remove the medium and wash the wells with PBS to remove non-adherent cells.

    • Fix the biofilms by adding methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding a 0.1% (w/v) crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water.

    • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Signaling_Pathway NP108 NP108 Bacterial Cell Membrane Bacterial Cell Membrane NP108->Bacterial Cell Membrane Electrostatic Interaction & Hydrophobic Insertion Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Pore Formation / Destabilization Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Loss of Integrity

Mechanism of Action of NP108.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_testing Antimicrobial Activity Testing Monomer Synthesis Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Deprotection & Purification Deprotection & Purification Polymerization->Deprotection & Purification Characterized Polymer Characterized Polymer Deprotection & Purification->Characterized Polymer MIC Determination MIC Determination Characterized Polymer->MIC Determination Biofilm Eradication Assay Biofilm Eradication Assay Characterized Polymer->Biofilm Eradication Assay Hemolysis Assay Hemolysis Assay Characterized Polymer->Hemolysis Assay SAR Analysis SAR Analysis MIC Determination->SAR Analysis Biofilm Eradication Assay->SAR Analysis Hemolysis Assay->SAR Analysis

Workflow for SAR Studies of Antimicrobial Polymers.

Conclusion and Future Directions

NP108 and related cationic antimicrobial polymers represent a promising avenue for the development of new therapeutics to combat multidrug-resistant infections. A thorough understanding of their structure-activity relationships is paramount for optimizing their efficacy and safety profiles. Future research should focus on synthesizing and evaluating a wider range of NP108 analogs to build a comprehensive quantitative SAR model. This will enable the in-silico design of next-generation antimicrobial polymers with enhanced potency, selectivity, and drug-like properties. Furthermore, detailed investigations into their in vivo efficacy and safety in relevant animal models are crucial steps towards their clinical translation.

NP108: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial polymer NP108 and its activity against Gram-positive bacteria. NP108 is a cationic polymer composed of generally recognized as safe (GRAS) amino acid building blocks, positioning it as a potential non-antibiotic alternative for various applications, including the decolonization of Staphylococcus aureus.[1][2]

Core Efficacy Data

NP108 demonstrates broad-spectrum and rapid bactericidal activity, achieving a 3-log kill in less than or equal to three hours.[1][2][3] Its primary mechanism of action is the disruption of the bacterial membrane, leading to cell lysis.[1][2][3] A key advantage of NP108 is its consistent efficacy against bacteria in different growth phases, including both exponential and stationary phases.[1][2][3]

Table 1: In Vitro Activity of NP108 Against Staphylococcus Species
Bacterial SpeciesStrain TypeGrowth ConditionMIC₁₀₀ (mg/L)Reference
S. aureusVariety of isolatesExponential or Stationary Phase8 - 500[1][2][3]
S. aureus-Nutrient-limiting8[1][2][3]
S. aureusSmall Colony Variants-32[1][2][3]
S. epidermidisVariety of isolatesExponential or Stationary Phase4 - 8[1][2][3]
Table 2: Anti-Biofilm Activity of NP108 Against S. aureus
ActivityMIC₁₀₀ (mg/L)Reference
Biofilm Prevention1 - 4[1][2][3]
Biofilm Eradication≥ 31.25[1][2][3]

Mechanism of Action

The bactericidal activity of NP108 is attributed to its cationic nature. As a polylysine polymer, NP108 possesses a net positive charge, which is crucial for its interaction with the negatively charged components of the bacterial cell envelope.[1][3] In Gram-positive bacteria, the teichoic acids in the cell wall are a likely target for the initial electrostatic interaction with NP108.[4] This interaction disrupts the cell membrane, leading to the loss of intracellular components and ultimately cell death.[1][3][5]

cluster_0 NP108 Interaction with Gram-Positive Bacterium NP108 Cationic NP108 Polymer BacterialCell Gram-Positive Bacterium NP108->BacterialCell Electrostatic Attraction CellWall Cell Wall (Teichoic Acids) CellMembrane Cell Membrane CellWall->CellMembrane Disruption CellLysis Cell Lysis CellMembrane->CellLysis Leads to cluster_1 Experimental Workflow for NP108 Activity Assessment start Start prep_bacteria Prepare Bacterial Inoculum (~10^8 CFU/mL) start->prep_bacteria mic_assay MIC Assay (Broth Microdilution) prep_bacteria->mic_assay time_kill Time-Kill Assay (4x MIC) prep_bacteria->time_kill biofilm_assay Biofilm Eradication Assay (Crystal Violet) prep_bacteria->biofilm_assay read_mic Read MIC mic_assay->read_mic plate_samples Plate Samples & Count CFU time_kill->plate_samples quantify_biofilm Quantify Biofilm (Absorbance) biofilm_assay->quantify_biofilm end End read_mic->end plate_samples->end quantify_biofilm->end

References

Unraveling "NP108": A Case of Mistaken Identity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the "preliminary toxicity studies of NP108" have revealed a case of mistaken identity. The designation "NP108" does not refer to a specific drug candidate or chemical entity undergoing toxicological evaluation. Instead, it corresponds to the United States Department of Agriculture's (USDA) Agricultural Research Service (ARS) National Program 108 (NP108), a comprehensive research initiative focused on food safety.[1][2][3][4][5]

The mission of NP108 is to ensure the safety of the U.S. food supply by developing methods to assess, control, and eliminate harmful foodborne contaminants.[3][4][5] This includes research on pathogenic bacteria, viruses, parasites, and various toxins such as mycotoxins and plant toxins.[3][4][5] The program's vision is to protect public health and agriculture by safeguarding food from contaminants throughout the production and preparation process.[1][3][4][5]

While NP108 is deeply involved in the realm of toxicology, it is the framework for research rather than the subject of preclinical toxicity studies. To address the user's interest in the structure and content of a technical guide on preliminary toxicity, this document will provide a generalized framework and illustrative examples based on standard practices in the field. The following sections will use hypothetical data and established methodologies to demonstrate how such a report would be structured.

Illustrative Framework for a Preliminary Toxicity Profile

A comprehensive technical guide on the preliminary toxicity of a novel compound would typically encompass the following sections, providing a clear and detailed overview of its initial safety assessment.

Acute Oral Toxicity Assessment

This section details the effects of a single, high dose of a substance to determine its immediate toxic effects and to estimate the median lethal dose (LD50).

Experimental Protocol:

  • Test System: Sprague-Dawley rats.

  • Methodology: The study would follow a standardized procedure, such as the Up-and-Down Procedure for acute oral toxicity. This involves administering the test substance to a series of animals, with the dose for each subsequent animal adjusted based on the outcome for the previous one.

  • Dosing: A starting dose would be selected, and subsequent doses would be increased or decreased by a constant factor. For instance, a study might use a limit dose test at 3,000 mg/kg body weight.[6]

  • Observations: Animals are observed for a set period, typically 14 days, for any signs of toxicity, including changes in behavior, weight, and any instances of mortality.[7]

Hypothetical Data Presentation:

ParameterResult
LD50 Estimate > 3,000 mg/kg body weight
Clinical Signs No mortality or significant signs of toxicity observed.
Repeated Dose 28-Day Oral Toxicity Study

This study is designed to evaluate the adverse effects of a substance after repeated administration over a 28-day period.

Experimental Protocol:

  • Test System: Albino rats.

  • Groups: Animals would be divided into multiple groups, including a control group receiving a placebo and treatment groups receiving different dose levels of the test substance (e.g., low, medium, and high doses).[8]

  • Administration: The substance is administered daily via oral gavage.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any signs of illness.

    • Body Weight: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze various parameters, such as red and white blood cell counts, liver enzymes (e.g., ALT, AST), and kidney function markers (e.g., creatinine).[6][8]

    • Histopathology: At the end of the study, major organs are examined for any pathological changes.

Hypothetical Data Presentation:

ParameterControl GroupLow Dose (150 mg/kg)High Dose (600 mg/kg)
Body Weight Change (%) +15%+14%+5% (Significant decrease)
ALT (U/L) 454875 (Significant increase)
Creatinine (mg/dL) 0.60.71.2 (Significant increase)
In Vitro Pharmacology

These studies assess the interaction of the substance with biological targets at a cellular level.

Experimental Protocol:

  • Assay: A common in vitro assay is the Mixed Lymphocyte Response (MLR) assay, used to assess the immunomodulatory potential of a compound.[9]

  • Methodology: This involves co-culturing immune cells from two different donors and measuring the proliferation of these cells in the presence and absence of the test substance.

Visualizing Experimental Processes and Pathways

Diagrams are crucial for conveying complex experimental workflows and biological pathways in a clear and concise manner.

Experimental_Workflow cluster_acclimatization Acclimatization (14 days) cluster_dosing Dosing Phase (28 days) cluster_analysis Analysis Phase acclimate Animal Acclimatization grouping Grouping acclimate->grouping dosing Daily Oral Dosing grouping->dosing observation Clinical Observation dosing->observation histopathology Histopathology dosing->histopathology blood_collection Blood Collection observation->blood_collection hematology Hematology blood_collection->hematology biochemistry Biochemistry blood_collection->biochemistry

28-Day Oral Toxicity Study Workflow

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf_inactive Inactive Transcription Factor kinase2->tf_inactive Activation tf_active Active Transcription Factor tf_inactive->tf_active gene Target Gene tf_active->gene Binding response Cellular Response gene->response Transcription & Translation

Generic Cell Stress Signaling Pathway

References

Methodological & Application

Application Notes and Protocols: NP108 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a cationic antimicrobial polymer with broad-spectrum bactericidal activity.[1][2] It is composed of amino acid building blocks and is noted for its rapid action, killing bacteria through membrane disruption and subsequent cell lysis.[1][2] This mechanism of action is particularly advantageous as it is effective against both rapidly growing and stationary-phase bacteria, as well as antibiotic-resilient variants.[1][2] NP108 has demonstrated efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound like NP108.[3][4][5] This document provides a detailed protocol for determining the MIC of NP108 using the broth microdilution method, a widely accepted and standardized technique.[6][7][8][9]

Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][6][8] Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.[6][9]

Data Presentation: NP108 MIC Values

The following table summarizes the reported MIC100 values for NP108 against various bacterial species. MIC100 represents the minimum concentration required to inhibit 100% of the tested isolates.

MicroorganismStrain TypeGrowth PhaseMIC100 (mg/L)Reference
Staphylococcus aureusVarious isolatesExponential or Stationary8 - 500[1][2]
Staphylococcus epidermidisVarious isolatesExponential or Stationary4 - 8[1][2]
S. aureusNutrient-limiting conditions-8[1][2]
S. aureusSmall colony variants-32[1][2]
S. aureusBiofilm (prevention)-1 - 4[1][2]
S. aureusBiofilm (eradication)-≥ 31.25[1][2]

Experimental Protocol: Broth Microdilution MIC Assay for NP108

This protocol is based on established broth microdilution methods and is adapted for the evaluation of NP108.[6][7][10][11]

Materials and Reagents
  • NP108 (powder)

  • Sterile deionized water or appropriate solvent for NP108

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Vortex mixer

Procedure

1. Preparation of NP108 Stock Solution

  • Accurately weigh a sufficient amount of NP108 powder.

  • Dissolve the NP108 in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1000 mg/L).[12] NP108 is highly water-soluble.[1]

  • Ensure the stock solution is well-mixed and completely dissolved. Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][4] This is typically a 1:100 dilution of the 0.5 McFarland suspension.[4]

3. Preparation of the 96-Well Plate

  • Dispense 100 µL of sterile CA-MHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the NP108 stock solution to the first column of wells. This will be the highest concentration.

  • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]

  • Column 11 will serve as the growth control (no NP108).

  • Column 12 will serve as the sterility control (no bacteria).[10]

4. Inoculation

  • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).[10]

  • The final volume in each well will be 200 µL.

5. Incubation

  • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

6. Reading the Results

  • After incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of NP108 at which there is no visible growth (i.e., the well is clear).[5]

  • The growth control well (column 11) should show distinct turbidity.

  • The sterility control well (column 12) should remain clear.

  • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Signaling Pathways and Experimental Workflows

NP108 Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, it is believed to interact with the negatively charged components of the bacterial cell wall and membrane, leading to membrane depolarization, pore formation, and ultimately, cell lysis.[1]

NP108_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell NP108 NP108 (Cationic Polymer) Membrane Cell Membrane (Negatively Charged) NP108->Membrane Electrostatic Interaction Lysis Cell Lysis Membrane->Lysis Membrane Disruption & Pore Formation Cytoplasm Cytoplasm Lysis->Cytoplasm Leakage of Contents

Caption: Mechanism of action of NP108 leading to bacterial cell lysis.

Experimental Workflow for NP108 MIC Assay

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of NP108.

MIC_Workflow prep_np108 1. Prepare NP108 Stock Solution prep_plate 3. Prepare 96-Well Plate (Serial Dilutions) prep_np108->prep_plate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate 5. Incubate (16-20h at 35°C) inoculate->incubate read_results 6. Read MIC Value (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for the NP108 broth microdilution MIC assay.

References

Application Notes and Protocols for Testing NP108 Efficacy Against Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of the antimicrobial polymer NP108 against Staphylococcus aureus (S. aureus) biofilms. The protocols outlined below detail methods for quantifying biofilm inhibition and eradication, as well as visualizing the effects of NP108 on biofilm viability.

Introduction

Staphylococcus aureus is a significant human pathogen capable of forming biofilms on various surfaces, contributing to persistent and difficult-to-treat infections. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provides protection against antibiotics and the host immune system. NP108 is a cationic antimicrobial polymer that has shown promise in combating S. aureus, including its biofilm forms.[1][2] This document provides detailed methodologies to assess the anti-biofilm properties of NP108.

Data Presentation

The following table summarizes the reported in vitro efficacy of NP108 against S. aureus biofilms. This data is crucial for designing experiments with appropriate concentration ranges of NP108.

Efficacy ParameterS. aureus Strain(s)NP108 Concentration (mg/L)Experimental ConditionsSource(s)
Biofilm Prevention (MIC₁₀₀) DSMZ11729, ATCC 259231 - 4Low-nutrient conditions simulating the anterior nares; 96 hours incubation at 37°C.[3]
Biofilm Eradication (MIC₁₀₀) DSMZ11729, ATCC 25923≥ 31.25Pre-formed (96h) biofilms treated for 24 hours at 37°C in low-nutrient conditions.[3]

Experimental Protocols

Quantification of Biofilm Inhibition and Eradication using Crystal Violet Assay

This protocol is a widely used method to quantify the total biomass of a biofilm.[4][5][6] It can be adapted to assess both the prevention of biofilm formation and the eradication of pre-formed biofilms.

Materials:

  • S. aureus strain(s) of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • NP108 stock solution

  • Sterile 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Protocol for Biofilm Inhibition:

  • Prepare Bacterial Inoculum: Inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare NP108 Dilutions: Prepare a series of dilutions of NP108 in TSB in a 96-well plate. Include a positive control (bacteria without NP108) and a negative control (TSB only).

  • Inoculation: Add the diluted bacterial suspension to the wells containing the NP108 dilutions and controls. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Carefully aspirate the medium from each well. Wash the wells three times with 200 µL of PBS to remove planktonic bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol for Biofilm Eradication:

  • Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension as described in the inhibition protocol (steps 1 and 3) without NP108. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Remove the medium and wash the wells three times with PBS.

  • Treatment: Add fresh TSB containing serial dilutions of NP108 to the wells with the pre-formed biofilms. Include a positive control (biofilm with TSB only) and a negative control (TSB only).

  • Incubation: Incubate for a further 24 hours at 37°C.

  • Quantification: Proceed with the washing, staining, solubilization, and quantification steps as described in the inhibition protocol (steps 5-9).

Assessment of Biofilm Viability using LIVE/DEAD Staining and Confocal Microscopy

This method allows for the visualization and differentiation of live and dead bacteria within the biofilm structure, providing a more detailed assessment of NP108's bactericidal activity.[7][8][9]

Materials:

  • S. aureus strain(s) of interest

  • Growth medium (e.g., TSB)

  • NP108 stock solution

  • Confocal laser scanning microscope (CLSM) compatible dishes or slides (e.g., glass-bottom dishes)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Sterile water or PBS

Protocol:

  • Biofilm Formation: Grow S. aureus biofilms on CLSM-compatible surfaces in the presence (for inhibition assessment) or absence (for eradication assessment) of NP108, following a similar procedure as the crystal violet assay.

  • Treatment (for Eradication): For pre-formed biofilms, remove the medium, wash with PBS, and add fresh medium containing the desired concentrations of NP108. Incubate for the desired treatment period (e.g., 24 hours).

  • Staining Preparation: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. This typically involves mixing equal volumes of SYTO 9 and propidium iodide in a suitable buffer or sterile water.[7]

  • Staining: Remove the medium from the biofilms and gently wash with sterile water or PBS. Add a sufficient volume of the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-30 minutes.[7]

  • Washing: Gently remove the staining solution and wash the biofilms with sterile water or PBS to remove excess stain.

  • Imaging: Immediately visualize the stained biofilms using a confocal laser scanning microscope.

    • Excitation/Emission Wavelengths:

      • SYTO 9 (live cells, green fluorescence): ~488 nm / ~500 nm

      • Propidium Iodide (dead cells, red fluorescence): ~535 nm / ~617 nm

  • Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze the images using appropriate software (e.g., ImageJ, FIJI) to quantify the ratio of live to dead cells based on the fluorescence intensity of each channel.

Visualization of Key Concepts

Experimental Workflow for NP108 Efficacy Testing

G cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay prep_bac Prepare S. aureus Inoculum inhibit_inoc Inoculate Plate with Bacteria and NP108 prep_bac->inhibit_inoc erad_form Form Biofilm (24-48h) prep_bac->erad_form prep_np108 Prepare NP108 Dilutions prep_np108->inhibit_inoc erad_treat Treat with NP108 prep_np108->erad_treat inhibit_incubate Incubate (24-48h) inhibit_inoc->inhibit_incubate inhibit_quantify Quantify Biofilm (Crystal Violet) inhibit_incubate->inhibit_quantify inhibit_visualize Visualize Viability (LIVE/DEAD & CLSM) inhibit_incubate->inhibit_visualize erad_form->erad_treat erad_incubate Incubate (24h) erad_treat->erad_incubate erad_quantify Quantify Biofilm (Crystal Violet) erad_incubate->erad_quantify erad_visualize Visualize Viability (LIVE/DEAD & CLSM) erad_incubate->erad_visualize G cluster_env Environmental Signals cluster_regulation Regulatory Systems cluster_matrix Biofilm Matrix Production env_signals e.g., Glucose, Osmotic Stress agr agr Quorum Sensing env_signals->agr modulates icaR icaR (Repressor) env_signals->icaR influences icaADBC icaADBC Operon agr->icaADBC downregulates icaR->icaADBC represses pia Polysaccharide Intercellular Adhesin (PIA/PNAG) icaADBC->pia encodes enzymes for biofilm Biofilm Formation pia->biofilm promotes

References

Application Notes & Protocols: Formulation and Evaluation of NP108 Aqueous Gel for Nasal Decolonization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia.[1] Nasal carriage of S. aureus, particularly methicillin-resistant S. aureus (MRSA), is a major risk factor for subsequent infections, especially healthcare-associated and surgical site infections.[1] The current standard of care for nasal decolonization, mupirocin, is facing challenges due to rising bacterial resistance.[2]

NP108 is a novel, water-soluble cationic antimicrobial polymer composed of generally recognized as safe (GRAS) amino acid building blocks.[1] It presents a promising non-antibiotic alternative for the nasal decolonization of S. aureus. NP108 is rapidly bactericidal, demonstrating a broad spectrum of activity against various S. aureus and S. epidermidis strains, including mupirocin-resistant isolates, stationary-phase cells, small colony variants (SCVs), and biofilms.[1][3] Its mechanism of action involves charge-dependent disruption of the bacterial cell membrane, leading to rapid lysis and cell death.[1][3] For clinical application, NP108 has been successfully formulated into a 2.0% (wt/vol) aqueous gel that retains its high antimicrobial efficacy.[1][4]

This document provides an overview of the formulation of NP108 in an aqueous gel and detailed protocols for its in vitro evaluation.

2.0 Formulation of NP108 Aqueous Gel (2.0% w/v)

While the specific proprietary vehicle components for the NP108 gel are not publicly detailed, a representative formulation for a mucoadhesive aqueous nasal gel can be prepared. The following protocol outlines a general method for creating a suitable vehicle for NP108, incorporating common excipients used in nasal formulations to ensure stability, appropriate viscosity, and biocompatibility.[5]

2.1 Materials and Equipment

  • NP108 powder

  • Viscosity-enhancing/mucoadhesive agent (e.g., Hydroxypropyl Methylcellulose - HPMC, Chitosan)[5]

  • Tonicity-adjusting agent (e.g., Sodium Chloride)[5]

  • Buffering agents (e.g., Phosphate or Citrate buffers)[5]

  • Preservative (if for multi-dose use, e.g., Benzalkonium Chloride)

  • Purified water

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter

  • Autoclave or sterile filter (for sterilization)

2.2 Representative Gel Formulation Protocol

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to a range of 4.5-6.5, which is compatible with the nasal mucosa.[5]

  • Polymer Dispersion: Slowly disperse the viscosity-enhancing agent (e.g., HPMC) into the stirring buffer solution. Continue stirring until a homogenous dispersion is achieved. Avoid clumping.

  • NP108 Dissolution: Weigh the required amount of NP108 to achieve a final concentration of 2.0% (wt/vol) and dissolve it completely in the polymer solution.

  • Addition of Other Excipients: Add the tonicity-adjusting agent and any preservatives to the solution and stir until fully dissolved.

  • Final Volume Adjustment: Add purified water to reach the final target volume.

  • Sterilization: Sterilize the final formulation using an appropriate method, such as sterile filtration for heat-labile components.

  • Quality Control: Perform final checks for pH, viscosity, appearance, and NP108 concentration.

3.0 Application Protocol for Nasal Decolonization (Proposed)

Based on standard clinical practice for nasal decolonization agents like mupirocin, the following application protocol is proposed.[6][7]

  • The patient should first blow their nose to clear the nostrils.[6]

  • Using a cotton swab, apply a small amount of the 2.0% NP108 aqueous gel (approximately the size of a match head) to the inside of one nostril.[7]

  • Apply the gel to the entire inner surface of the nostril, especially the tip, by rotating the swab for 30 seconds.[6]

  • Using a new swab, repeat the procedure for the other nostril.[6]

  • Press the sides of the nose together and gently massage for approximately one minute to evenly distribute the gel.[7]

  • This procedure should be repeated twice daily for a duration of 5 days to complete the decolonization course.[6][7]

4.0 Data Presentation: In Vitro Efficacy of NP108

The antimicrobial activity of NP108 has been quantified against various forms of S. aureus and S. epidermidis.

Table 1: Minimum Inhibitory Concentration (MIC100) of NP108

Organism/Condition MIC100 Range (mg/L) Reference
Staphylococcus aureus (various isolates) 8 - 500 [1][4]
Staphylococcus epidermidis (various isolates) 4 - 8 [1][4]
S. aureus (Nutrient-limiting conditions) 8 [1]
S. aureus (Small Colony Variants) 32 [1]
S. aureus Biofilm (Prevention) 1 - 4 [1][4]
S. aureus Biofilm (Eradication) ≥ 31.25 [1][4]

| Mupirocin-Resistant S. aureus | 8 - 16 |[3] |

Table 2: Time-Kill Kinetics of NP108

Organism/Growth Phase NP108 Concentration Time to Achieve 99.9% Kill Reference
S. aureus (Exponential Phase) 4x MIC ≤ 3 hours [1][3]

| S. aureus (Stationary Phase) | 4x MIC | ≤ 3 hours |[3] |

5.0 Experimental Protocols

5.1 Protocol for Minimum Inhibitory Concentration (MIC) Determination This protocol is based on standard broth microdilution methods.

  • Prepare a stock solution of NP108 in Cation-Adjusted Mueller-Hinton Broth (CA-MH Broth).

  • Perform serial two-fold dilutions of NP108 in a 96-well microtiter plate.

  • Prepare a bacterial inoculum of the target S. aureus strain, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the NP108 dilutions. Include a positive control (no NP108) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC100 is defined as the lowest concentration of NP108 that completely inhibits visible bacterial growth.

5.2 Protocol for Time-Kill Kinetic Assay [3][4]

  • Grow cultures of S. aureus to the desired phase (exponential or stationary) in CA-MH Broth.

  • Dilute the cultures to a starting density equivalent to a 0.5 McFarland standard (~1 x 10^8 CFU/mL).

  • Add NP108 to the cultures at a concentration of 4x MIC. An untreated culture should be included as a growth control.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours), draw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto CA-MH agar plates.

  • Incubate the plates for 24 hours at 37°C.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curve.

5.3 Protocol for Biofilm Eradication Assay [4]

  • Prepare S. aureus biofilms by inoculating a suitable medium (e.g., 0.1x TSB supplemented with 0.05% glucose and 0.3% NaCl) in the wells of a microtiter plate.

  • Incubate the plate statically for 96 hours at 37°C to allow for mature biofilm formation.

  • After incubation, carefully remove the planktonic cells and gently wash the biofilms.

  • Add fresh medium containing various concentrations of NP108 to the biofilm-containing wells.

  • Incubate for a further 24 hours at 37°C.

  • Assess biofilm eradication by removing the medium, washing the wells, and staining the remaining biofilm with crystal violet.

  • After solubilizing the stain, measure the optical density (e.g., at 595 nm) to quantify the remaining biofilm biomass.

6.0 Visualizations

G cluster_prep Step 1: Vehicle Preparation cluster_form Step 2: Formulation cluster_final Step 3: Finalization & QC prep_buffer Prepare Buffer Solution (pH 4.5-6.5) disp_poly Disperse Mucoadhesive Polymer (e.g., HPMC) prep_buffer->disp_poly diss_np108 Dissolve 2.0% (w/v) NP108 Powder disp_poly->diss_np108 add_excip Add Tonicity Agents & Preservatives diss_np108->add_excip adjust_vol Adjust to Final Volume with Purified Water add_excip->adjust_vol sterilize Sterile Filtration adjust_vol->sterilize qc Quality Control Checks (pH, Viscosity, Assay) sterilize->qc end_product Final NP108 Aqueous Gel qc->end_product start Start start->prep_buffer

Caption: Workflow for the preparation of a representative NP108 aqueous nasal gel.

G cluster_prep Assay Preparation cluster_incubation Incubation & Sampling cluster_analysis Viable Count Analysis prep_culture 1. Prepare S. aureus Culture (~1x10⁸ CFU/mL) add_np108 2. Add NP108 (at 4x MIC) + Untreated Control prep_culture->add_np108 incubate 3. Incubate at 37°C add_np108->incubate sampling 4. Sample at Time Points (0, 1, 2, 3... hours) incubate->sampling serial_dil 5. Perform Serial Dilutions sampling->serial_dil plating 6. Plate on CA-MH Agar serial_dil->plating incubate_plates 7. Incubate Plates (24h, 37°C) plating->incubate_plates count 8. Count Colonies (CFU/mL) incubate_plates->count result Generate Time-Kill Curve count->result start Start start->prep_culture

Caption: Experimental workflow for an in vitro time-kill kinetic assay.

G cluster_process Mechanism of Action np108 NP108 (Cationic Polymer) attraction Electrostatic Attraction np108->attraction membrane S. aureus Cell Membrane (Anionic Surface) membrane->attraction disruption Membrane Disruption & Pore Formation attraction->disruption lysis Cell Lysis & Death disruption->lysis result Bacterial Death lysis->result Bactericidal Effect

Caption: Mechanism of action of NP108 via bacterial membrane disruption.

References

Application Notes and Protocols for Studying Bacterial Membrane Disruption with NP108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a novel cationic antimicrobial polymer composed of lysine, an amino acid generally recognized as safe (GRAS). It exhibits broad-spectrum and rapid bactericidal activity against a variety of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant S. aureus. The primary mechanism of action of NP108 is the disruption of the bacterial cell membrane, leading to cell lysis and death. This mode of action makes it a promising candidate for development as a new antimicrobial agent, particularly for topical applications and nasal decolonization to prevent infections.

These application notes provide a summary of the antimicrobial activity of NP108 and detailed protocols for key experiments to study its bacterial membrane disruption properties.

Data Presentation

Antimicrobial Activity of NP108

The antimicrobial efficacy of NP108 has been demonstrated against various bacterial strains. Below is a summary of its activity against Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Staphylococcus Species

Bacterial StrainResistance ProfileGrowth PhaseMIC₁₀₀ (mg/L)
S. aureus (panel of 28 isolates)8 MRSA, 20 MSSAExponential4 - 64 (for 26 isolates)
S. aureus CB005-Exponential500
S. aureus CB007-Exponential250
S. epidermidis (panel of 3 isolates)-Exponential4 - 8
S. aureus (under nutrient-limiting conditions)--8
S. aureus (small colony variants)Antibiotic-resilient-32

MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus

Table 2: Anti-Biofilm Activity of NP108 against S. aureus

ActivityS. aureus StrainMIC₁₀₀ (mg/L)
Biofilm PreventionDSMZ117291 - 4
ATCC 259231 - 4
Biofilm EradicationDSMZ11729≥ 31.25
ATCC 25923≥ 31.25

Table 3: Time-Kill Kinetics of NP108 against S. aureus

Bacterial StrainResistance ProfileGrowth PhaseTime to 3-log Reduction in CFU/mL (hours)
S. aureus DSMZ11729MRSAExponential≤ 3
S. aureus ATCC 25923MSSAExponential≤ 3
S. aureus NCTC10442MRSAExponential≤ 3
S. aureus NCTC10442 MuprLow-level mupirocin-resistant MRSAExponential≤ 3
S. aureus DSMZ11729MRSAStationary≤ 3
S. aureus ATCC 25923MSSAStationary≤ 3
S. aureus NCTC10442MRSAStationary≤ 3
S. aureus NCTC10442 MuprLow-level mupirocin-resistant MRSAStationary≤ 3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of NP108.

Materials:

  • NP108

  • Bacterial strains (e.g., S. aureus, S. epidermidis)

  • Cation-adjusted Mueller-Hinton broth (CA-MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of NP108 in sterile water.

  • Grow bacterial cultures in CA-MHB to the exponential phase (OD₆₀₀ of 0.4-0.6).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in CA-MHB.

  • In a 96-well plate, perform serial two-fold dilutions of NP108 in CA-MHB.

  • Add the diluted bacterial suspension to each well containing the NP108 dilutions.

  • Include a positive control (bacteria without NP108) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of NP108 that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

This protocol evaluates the rate at which NP108 kills a bacterial population.

Materials:

  • NP108

  • Bacterial strains

  • CA-MHB

  • Sterile culture tubes

  • Incubator with shaking (37°C)

  • Plating supplies (agar plates, spreader)

Procedure:

  • Prepare a bacterial culture in the desired growth phase (exponential or stationary).

  • Dilute the culture to a starting inoculum of approximately 1 x 10⁸ CFU/mL in CA-MHB.

  • Add NP108 at a concentration of 4x MIC to the bacterial suspension.

  • Incubate the culture at 37°C with shaking.

  • At various time points (e.g., 0, 1, 2, 3, 4, 5, 6 hours), collect aliquots from the culture.

  • Perform serial dilutions of the aliquots and plate them on CA-MHB agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time to generate the time-kill curve.

Protocol 3: Biofilm Prevention and Eradication Assays

This protocol uses the crystal violet staining method to assess the effect of NP108 on biofilm formation and established biofilms.

Materials:

  • NP108

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with glucose and NaCl

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Biofilm Prevention:

  • Prepare serial dilutions of NP108 in supplemented TSB in a 96-well plate.

  • Add a diluted bacterial suspension (approximately 1 x 10⁷ CFU/mL) to each well.

  • Incubate the plate statically at 37°C for 96 hours to allow biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the stain with 95% ethanol.

  • Measure the absorbance at 595 nm to quantify the biofilm biomass.

Biofilm Eradication:

  • Grow biofilms in a 96-well plate as described above for 96 hours without NP108.

  • After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of NP108.

  • Incubate for a further 24 hours at 37°C.

  • Wash, stain, and quantify the remaining biofilm as described for the prevention assay.

Protocol 4: Potassium Efflux Assay

This protocol measures the leakage of intracellular potassium as an indicator of membrane damage.

Materials:

  • NP108

  • Bacterial strains

  • Low potassium buffer (e.g., Tris buffer)

  • Potassium-selective electrode or atomic absorption spectrophotometer

  • Centrifuge

Procedure:

  • Grow bacteria to the mid-log phase and wash them twice with a low potassium buffer.

  • Resuspend the bacterial pellet in the low potassium buffer to a high cell density.

  • Add NP108 at the desired concentration to the bacterial suspension.

  • At different time intervals, take aliquots and centrifuge to pellet the cells.

  • Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

  • A control with no NP108 should be included to measure background potassium levels.

  • A positive control with a known membrane-disrupting agent can also be included.

Protocol 5: Fluorescence Leakage Assay

This protocol uses a fluorescent dye to monitor the permeabilization of the bacterial membrane.

Materials:

  • NP108

  • Bacterial strains

  • Membrane-impermeant fluorescent dye (e.g., propidium iodide or SYTOX Green)

  • Buffer (e.g., PBS)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow and wash the bacteria as described for the potassium efflux assay.

  • Resuspend the bacteria in the buffer.

  • Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for stabilization.

  • Measure the baseline fluorescence.

  • Add NP108 at the desired concentration and immediately start monitoring the fluorescence intensity over time.

  • An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and is binding to nucleic acids.

  • Include a negative control (no NP108) and a positive control (e.g., a known permeabilizing agent).

Visualizations

G Experimental Workflow for NP108 Antimicrobial Activity cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_membrane Membrane Disruption Assays cluster_analysis Data Analysis NP108_prep Prepare NP108 Stock MIC MIC Determination NP108_prep->MIC TimeKill Time-Kill Assay NP108_prep->TimeKill Biofilm Biofilm Assays NP108_prep->Biofilm K_efflux Potassium Efflux NP108_prep->K_efflux Fluor_leak Fluorescence Leakage NP108_prep->Fluor_leak Bact_prep Prepare Bacterial Inoculum Bact_prep->MIC Bact_prep->TimeKill Bact_prep->Biofilm Bact_prep->K_efflux Bact_prep->Fluor_leak Data_analysis Analyze and Tabulate Results MIC->Data_analysis TimeKill->Data_analysis Biofilm->Data_analysis K_efflux->Data_analysis Fluor_leak->Data_analysis

Caption: Workflow for assessing the antimicrobial and membrane-disrupting properties of NP108.

G Proposed Mechanism of NP108 Bacterial Membrane Disruption NP108 NP108 (Cationic Polymer) Electrostatic_Interaction Electrostatic Interaction NP108->Electrostatic_Interaction Initial Binding Bacterial_Membrane Bacterial Membrane (Anionic) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Insertion into Membrane Electrostatic_Interaction->Membrane_Insertion Membrane_Disruption Membrane Disruption & Pore Formation Membrane_Insertion->Membrane_Disruption Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Cell Lysis & Death Leakage->Cell_Death

Caption: Proposed mechanism of action of NP108 leading to bacterial cell death.

Application Notes and Protocols for In Vivo Testing of NP108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a novel cationic antimicrobial polymer demonstrating significant promise as a non-antibiotic alternative for combating bacterial infections. Composed of generally recognized as safe (GRAS) amino acid building blocks, NP108 exhibits broad-spectrum and rapid bactericidal activity against a range of pathogens, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell lysis.[1][2][3][4] These characteristics make NP108 a compelling candidate for various clinical applications, particularly for the nasal decolonization of S. aureus to prevent healthcare-associated infections (HAIs).[1][3][4]

These application notes provide a comprehensive overview of the in vitro data for NP108 and propose a detailed experimental model for its in vivo evaluation. The protocols outlined below are designed to guide researchers in assessing the efficacy and safety of NP108 in a preclinical setting.

Mechanism of Action

NP108's bactericidal effect is attributed to its cationic nature. The positively charged polymer electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria. This interaction leads to the displacement of divalent cations that stabilize the membrane, ultimately causing membrane disorganization, pore formation, and cell lysis. This direct, physical mechanism of action is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.

cluster_membrane Bacterial Cell Membrane Membrane Outer Leaflet Inner Leaflet NP108 NP108 (Cationic Polymer) Binding Electrostatic Interaction NP108->Binding Attraction to -ve charge Binding->Membrane Disruption Membrane Disruption & Pore Formation Binding->Disruption Lysis Cell Lysis Disruption->Lysis

Figure 1: Proposed mechanism of action for NP108 leading to bacterial cell lysis.

In Vitro Efficacy Data

NP108 has demonstrated potent activity against a variety of bacterial strains in vitro. The following tables summarize the minimum inhibitory concentration (MIC) and other key efficacy parameters.

Table 1: Minimum Inhibitory Concentration (MIC₁₀₀) of NP108 against various bacterial isolates.

Bacterial SpeciesStrain TypeMIC₁₀₀ (mg/L)Reference
Staphylococcus aureusMultiple Isolates8 - 500[1][2][4]
Staphylococcus epidermidisMultiple Isolates4 - 8[1][2][4]
S. aureusNutrient-Limiting Conditions8[1][2][4]
S. aureusSmall Colony Variants32[1][2][4]

Table 2: Anti-Biofilm Activity of NP108 against S. aureus.

ActivityMIC₁₀₀ (mg/L)Reference
Biofilm Prevention1 - 4[1][2][4]
Biofilm Eradication≥ 31.25[1][2][4]

Proposed In Vivo Experimental Model: Murine Model of Nasal S. aureus Decolonization

Based on the intended clinical application of NP108 for nasal decolonization, a murine model is proposed to evaluate its in vivo efficacy. This model will assess the ability of an NP108 formulation to reduce or eliminate S. aureus colonization in the anterior nares of mice.

Acclimatization Animal Acclimatization (7 days) Baseline Baseline Nares Swabbing Acclimatization->Baseline Inoculation Intranasal Inoculation with S. aureus Baseline->Inoculation Colonization Colonization Period (e.g., 3 days) Inoculation->Colonization Grouping Randomization into Treatment Groups Colonization->Grouping Treatment Intranasal Administration (NP108, Vehicle, Positive Control) Grouping->Treatment Post_Treatment Post-Treatment Swabbing (Multiple Time Points) Treatment->Post_Treatment Analysis CFU Enumeration & Data Analysis Post_Treatment->Analysis

Figure 2: Experimental workflow for the in vivo murine nasal decolonization model.

Experimental Protocols

Protocol 1: Preparation of S. aureus Inoculum
  • Bacterial Strain: Use a well-characterized strain of S. aureus, preferably a clinical isolate known for nasal colonization (e.g., MRSA strain USA300).

  • Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB). Incubate at 37°C with shaking (200 rpm) overnight.

  • Harvesting and Washing: Pellet the bacterial cells by centrifugation at 4000 x g for 10 minutes. Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Inoculum Adjustment: Resuspend the final pellet in PBS and adjust the optical density at 600 nm (OD₆₀₀) to achieve a concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.

Protocol 2: Murine Nasal Colonization
  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Anesthesia: Lightly anesthetize the mice using isoflurane.

  • Inoculation: While anesthetized, instill 10 µL of the prepared S. aureus inoculum (1 x 10⁷ CFU) into the anterior nares of each mouse (5 µL per nostril).

  • Confirmation of Colonization: After a 3-day colonization period, swab the nares of a subset of mice to confirm stable colonization by plating on Mannitol Salt Agar (MSA) and enumerating CFUs.

Protocol 3: NP108 Formulation and Administration
  • Formulation: Prepare NP108 in a sterile, aqueous gel vehicle suitable for intranasal application at the desired concentration (e.g., 2.0% w/v).[3] A vehicle-only control group should be included. A positive control group treated with an appropriate antibiotic (e.g., mupirocin) is also recommended.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: NP108 Formulation

    • Group 3: Positive Control (e.g., Mupirocin)

  • Administration: Lightly anesthetize the colonized mice. Administer 10 µL of the assigned treatment formulation to the nares (5 µL per nostril) once or twice daily for a predetermined duration (e.g., 5 days).

Protocol 4: Assessment of Bacterial Load
  • Sampling: At specified time points during and after the treatment period (e.g., Day 1, 3, 5 of treatment and Day 2 post-treatment), swab the anterior nares of the mice.

  • CFU Enumeration: Place the swabs in 1 mL of sterile PBS and vortex vigorously. Serially dilute the suspension and plate onto MSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the CFU per mouse.

  • Data Analysis: Compare the mean CFU counts between the treatment groups at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A significant reduction in CFU in the NP108-treated group compared to the vehicle control will indicate in vivo efficacy.

Safety and Tolerability Assessment

Throughout the in vivo study, it is crucial to monitor the animals for any signs of adverse effects.

  • Daily Observations: Record body weight, food and water intake, and general clinical signs (e.g., changes in activity, posture, grooming, signs of nasal irritation).

  • Histopathology: At the end of the study, euthanize the animals and collect nasal tissues for histopathological examination to assess for any signs of inflammation, irritation, or tissue damage.

Conclusion

The available in vitro data strongly support the potential of NP108 as a novel antimicrobial agent. The proposed in vivo murine model of nasal decolonization provides a robust framework for evaluating its preclinical efficacy and safety. Successful outcomes from these studies would be a critical step in the clinical development of NP108 for the prevention of S. aureus infections.

References

Application Note & Protocol: Assessing the Bactericidal Kinetics of NP108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a novel cationic antimicrobial polymer with broad-spectrum and rapid bactericidal activity.[1][2] Composed of generally recognized as safe (GRAS) amino acid building blocks, NP108 presents a promising alternative to traditional antibiotics, particularly in the context of rising antimicrobial resistance.[1][2] This document provides a detailed protocol for assessing the bactericidal kinetics of NP108, primarily through time-kill assays. Understanding the rate and extent of bacterial killing is crucial for evaluating the efficacy of new antimicrobial agents and for determining appropriate dosing regimens in preclinical and clinical development.

NP108's mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis.[1][2][3] This rapid, membrane-targeting action is effective against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant strains.[1][4] The protocols outlined below are designed to provide a robust framework for quantifying the bactericidal activity of NP108 against relevant bacterial strains.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against various S. aureus strains
Bacterial StrainGrowth PhaseMIC₁₀₀ (mg/L)
S. aureus (variety of isolates)Exponential & Stationary8 - 500
S. epidermidis (variety of isolates)Not Specified4 - 8
S. aureus (in nutrient-limiting conditions)Not Specified8
Small Colony VariantsNot Specified32
S. aureus Biofilm PreventionNot Specified1 - 4
S. aureus Biofilm EradicationNot Specified≥ 31.25

Data summarized from Mercer et al., 2017.[1][2]

Table 2: Time to Achieve 3-log Kill of NP108 (at 4x MIC) against S. aureus
Bacterial StrainGrowth PhaseTime to 3-log Kill (hours)
S. aureus DSMZ11729 (MRSA)Exponential≤ 3
S. aureus ATCC 25923 (MSSA)Exponential≤ 3
S. aureus NCTC10442 (MRSA)Exponential≤ 3
S. aureus NCTC10442 Mupr (Mupirocin-resistant)Exponential≤ 3
S. aureus (general)Not Specified≤ 3

Data summarized from Mercer et al., 2017.[1][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing time-kill assays, the MIC of NP108 against the target bacterial strain(s) must be determined. The broth microdilution method is a standard and reliable technique.

Materials:

  • NP108 stock solution

  • Target bacterial strain(s) (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL)

  • Incubator (37°C)

  • Spectrophotometer or plate reader (optional, for OD measurements)

Procedure:

  • Prepare serial twofold dilutions of NP108 in CA-MHB in a 96-well plate.

  • Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in broth without NP108) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of NP108 that completely inhibits visible growth of the bacteria.

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by NP108 over time.

Materials:

  • NP108 stock solution

  • Overnight culture of the target bacterial strain

  • Fresh CA-MHB

  • Shaking incubator (37°C, 180-200 rpm)

  • Sterile test tubes or flasks

  • Phosphate-buffered saline (PBS) or other suitable neutralizing buffer

  • CA-MH agar plates

  • Pipettes and sterile tips

  • Timer

Procedure:

  • Inoculate fresh CA-MHB with an overnight culture of the target bacterium and incubate until it reaches the mid-logarithmic growth phase.[5]

  • Adjust the bacterial culture to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in flasks or tubes containing CA-MHB.[5]

  • Add NP108 at the desired concentration (e.g., 4x MIC).[4] Include a growth control (no NP108).

  • Incubate the cultures at 37°C with shaking.[5]

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.[5][6]

  • Perform serial tenfold dilutions of the aliquots in a neutralizing buffer or PBS.

  • Plate a defined volume of each dilution onto CA-MH agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[7]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Prepare Bacterial Culture (Mid-log phase) standardize Standardize Inoculum (~1-5x10^5 CFU/mL) prep_culture->standardize inoculate Inoculate NP108 solutions with bacteria standardize->inoculate prep_np108 Prepare NP108 dilutions (e.g., 4x MIC) prep_np108->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sample Sample at time points (0, 0.5, 1, 2, 4, 6, 24h) incubate->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count Count CFU incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Experimental workflow for the time-kill kinetics assay.

G NP108 NP108 (Cationic Polymer) Interaction Electrostatic Interaction NP108->Interaction + BacterialMembrane Bacterial Cell Membrane (Anionic Surface) BacterialMembrane->Interaction - Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed mechanism of action for NP108.

References

Troubleshooting & Optimization

Technical Support Center: NP108 Polymer Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the NP108 polymer and related polylysines.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the NP108 polymer?

A1: NP108 is a cationic antimicrobial polymer composed of lysine amino acid building blocks. It is a type of polylysine, specifically a homopolymer of L-lysine. The polymer is characterized by its water solubility and its antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes.

Q2: What is the primary method for synthesizing polylysines like NP108?

A2: The most common and versatile method for synthesizing polylysines with controlled molecular weight is the ring-opening polymerization (ROP) of a protected lysine N-carboxyanhydride (NCA) monomer. This method allows for the creation of well-defined polypeptides. Other methods include solid-phase peptide synthesis (SPPS), which offers precise sequence control but is less suitable for high molecular weight polymers, and chemoenzymatic synthesis.

Q3: Why are protecting groups necessary during the synthesis of polylysine via ROP?

A3: The lysine monomer has two amino groups: an α-amino group and an ε-amino group. During ROP, the ε-amino group must be protected to prevent it from acting as an initiator or a branching point, which would lead to a poorly defined polymer with a broad molecular weight distribution. Common protecting groups include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc).

Q4: What are the most common impurities in a crude polylysine synthesis product?

A4: Common impurities include unreacted monomers (lysine-NCA), residual initiator, protecting groups that have detached, and oligomers (short polymer chains). If side reactions occur during polymerization, by-products can also be present.

Q5: Which analytical techniques are used to characterize NP108 and other polylysines?

A5: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR, 'C NMR): To confirm the polymer structure and assess purity.

  • Gel Permeation Chromatography (GPC) / High-Performance Liquid Chromatography (HPLC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of the polypeptide.

  • Mass Spectrometry (MALDI-TOF MS, ESI-MS): For precise molecular weight determination of the polymer chains.

Troubleshooting Guides

Synthesis Challenges
Symptom Possible Cause(s) Troubleshooting Steps
Low Polymer Yield 1. Impure monomer or solvent. 2. Inefficient initiator. 3. Premature termination of the polymerization. 4. Suboptimal reaction temperature.1. Recrystallize the NCA monomer before use. Use anhydrous solvents. 2. Verify the purity and activity of the initiator. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent termination by moisture or CO2. 4. Optimize the reaction temperature. For some NCA polymerizations, lower temperatures (e.g., 0°C) can minimize side reactions.
High Polydispersity Index (PDI) 1. Presence of impurities that act as initiators. 2. Side reactions during polymerization. 3. Inefficient initiation leading to slow propagation. 4. Aggregation of the growing polymer chain.1. Ensure high purity of monomer, solvent, and initiator. 2. Adjust reaction conditions (temperature, concentration) to minimize side reactions. 3. Choose a more efficient initiator for the specific NCA monomer. 4. For solid-phase synthesis, select a resin with high hydrophilicity to reduce chain aggregation.
Uncontrolled Molecular Weight 1. Incorrect monomer-to-initiator ratio. 2. Presence of water or other nucleophilic impurities. 3. Inefficient initiation or termination reactions.1. Accurately calculate and weigh the monomer and initiator. 2. Use anhydrous solvents and rigorously dry all glassware. Perform the reaction under an inert atmosphere. 3. Ensure the chosen initiator has a well-understood mechanism for the polymerization of lysine-NCA.
Purification Challenges
Symptom Possible Cause(s) Troubleshooting Steps
Residual Monomer Detected after Purification 1. Inefficient precipitation. 2. Inadequate dialysis membrane cutoff or dialysis time. 3. Co-precipitation of monomer with the polymer.1. Repeat the precipitation step 2-3 times. Ensure the polymer solution is added dropwise to a large excess of the non-solvent with vigorous stirring. 2. Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than the polymer's molecular weight. Increase the frequency of changing the dialysis buffer and extend the dialysis time. 3. Optimize the solvent/non-solvent system for precipitation to maximize the solubility of the monomer in the supernatant.
Polymer Loss During Purification 1. Dissolution of low molecular weight polymer fractions during precipitation. 2. Use of a dialysis membrane with too high a MWCO. 3. Adsorption of the polymer to filtration membranes or chromatography columns.1. Adjust the solvent/non-solvent ratio to minimize the loss of polymer. 2. Select a dialysis membrane with an appropriate MWCO. 3. Pre-treat purification equipment to minimize non-specific binding. For chromatography, optimize the mobile phase to ensure complete elution of the polymer.
Incomplete Removal of Other Impurities (e.g., initiator, salts) 1. The chosen purification method is not effective for the specific impurity. 2. Strong ionic interactions between the polymer and impurities.1. A multi-step purification approach is often necessary. For example, precipitation followed by dialysis or ion-exchange chromatography. 2. For ion-exchange chromatography, adjust the salt concentration and pH of the elution buffer to disrupt ionic interactions and effectively separate the polymer from charged impurities.

Quantitative Data Summary

The following table summarizes typical yields and purity levels for polylysine purification.

Purification Method Typical Recovery/Yield Achievable Purity Notes
Solvent Precipitation 85-95%>90%Purity can be improved with multiple precipitation steps.
Dialysis >90%>95%Effective for removing small molecules like salts and monomers.
Ultrafiltration ~90%~91-93%Can be used for both purification and concentration.
Ion-Exchange Chromatography ~96%>95%Very effective for separating charged impurities.
Gel Permeation Chromatography ~90%>97%Often used as a final polishing step for high-purity applications.
Combined Methods (e.g., Ion-Exchange + Ultrafiltration + Precipitation + GPC) ~90%>97.5%A multi-step approach generally yields the highest purity.

Experimental Protocols

General Protocol for Polylysine Synthesis via ROP of Lysine-NCA
  • Monomer Preparation: Synthesize or procure Nε-protected-L-lysine N-carboxyanhydride (e.g., Nε-Z-L-lysine-NCA). The NCA should be recrystallized from a suitable solvent (e.g., ethyl acetate/hexane) to ensure high purity.

  • Reaction Setup: All glassware must be flame-dried under vacuum and the reaction conducted under a dry, inert atmosphere (nitrogen or argon).

  • Polymerization:

    • Dissolve the purified lysine-NCA in an anhydrous solvent (e.g., dimethylformamide - DMF).

    • Add the initiator (e.g., a primary amine) at the desired monomer-to-initiator ratio to control the molecular weight.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 0°C) with stirring for a specified time (typically several hours to days).

  • Termination: The polymerization is typically terminated by the consumption of the monomer.

  • Purification: The crude polymer is purified using one or more of the methods described in the purification troubleshooting guide.

General Protocol for Polylysine Purification by Precipitation
  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., DMF).

  • Precipitation: Add the polymer solution dropwise to a large volume (e.g., 10-20 times the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., diethyl ether, methanol, or acetone).

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Washing: Wash the isolated polymer with the non-solvent to remove residual impurities.

  • Drying: Dry the purified polymer under vacuum.

  • Repetition: For higher purity, redissolve the polymer and repeat the precipitation process 2-3 times.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Analysis Monomer Protected Lysine-NCA Monomer Polymerization Ring-Opening Polymerization (Inert Atmosphere) Monomer->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Initiator Initiator Initiator->Polymerization Precipitation Precipitation Polymerization->Precipitation Crude Polymer Dialysis Dialysis / Ultrafiltration Precipitation->Dialysis Partially Purified Chromatography Chromatography (Optional) Dialysis->Chromatography Analysis Characterization (NMR, GPC, FTIR) Dialysis->Analysis Pure NP108 Chromatography->Analysis Pure NP108

Caption: Workflow for the synthesis and purification of NP108.

"improving NP108 stability in different formulations"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of the hypothetical compound NP108 in various formulations. The following information is based on established principles of pharmaceutical formulation development and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to understanding the stability profile of NP108?

A1: The initial step is to perform a forced degradation study. This involves exposing NP108 to a range of stress conditions, such as heat, humidity, light, and different pH levels (acidic and basic). The goal is to identify the potential degradation pathways and the analytical methods that are stability-indicating.[1][2]

Q2: NP108 is highly hygroscopic. What formulation strategies can I use to improve its stability?

A2: For highly hygroscopic compounds like NP108, several formulation strategies can be employed to minimize moisture absorption and subsequent degradation.[3][4] These include:

  • Film Coating: Creating a moisture-barrier film around the solid dosage form.

  • Encapsulation: Enveloping NP108 with polymers using techniques like spray-drying.

  • Co-processing with Excipients: Formulating with hydrophobic excipients that repel water.

  • Crystal Engineering: Transforming the crystalline structure to a less hygroscopic form through co-crystallization.

Q3: My amorphous solid dispersion (ASD) of NP108 is recrystallizing. How can I prevent this?

A3: Recrystallization of amorphous solid dispersions is a common stability issue, often accelerated by moisture.[5] To prevent this, consider the following:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with NP108 and a high glass transition temperature.

  • API:Polymer Ratio: Increasing the proportion of the polymer can help inhibit crystallization.[5]

  • Moisture Control: Implement strict moisture control during manufacturing and consider moisture-protective packaging.

Q4: What are common chemical degradation pathways for a new chemical entity like NP108?

A4: Common degradation pathways include:

  • Hydrolysis: Degradation due to reaction with water. This is a major concern for water-sensitive compounds.

  • Oxidation: Degradation due to reaction with oxygen. This can be initiated by light, heat, or metal ions.

  • Photodegradation: Degradation caused by exposure to light.

Identifying the specific pathway is crucial for selecting the right stabilization strategy.[6][7]

Troubleshooting Guides

Problem: NP108 shows significant degradation in my aqueous formulation.

Possible Cause Troubleshooting Steps
Hydrolysis 1. pH Adjustment: Determine the pH of maximum stability for NP108 and buffer the formulation accordingly. 2. Reduce Water Activity: Consider formulation strategies that reduce water activity, such as creating a suspension in a non-aqueous vehicle or lyophilization.[8] 3. Complexation: Use cyclodextrins to form inclusion complexes that can protect the labile parts of the NP108 molecule from water.[9]
Oxidation 1. Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) to the formulation. 2. Chelating Agents: If metal ions are suspected to catalyze oxidation, include chelating agents like ethylenediaminetetraacetic acid (EDTA). 3. Inert Atmosphere: During manufacturing and packaging, replace oxygen with an inert gas like nitrogen or argon.

Problem: I am observing aggregation and particle size changes in my NP108 nanosuspension.

Possible Cause Troubleshooting Steps
Insufficient Stabilization 1. Stabilizer Selection: Evaluate different types of stabilizers, including polymers and surfactants, to find one that effectively adsorbs to the surface of the NP108 nanocrystals and provides a protective barrier.[10] 2. Stabilizer Concentration: Optimize the concentration of the stabilizer. Too little may not provide adequate coverage, while too much can have other detrimental effects.
Ostwald Ripening 1. Solidification: Convert the nanosuspension into a solid dosage form through techniques like freeze-drying (lyophilization) or spray-drying to prevent particle growth in the liquid state.[10]

Data Presentation: Common Stabilization Strategies

Stabilization Strategy Mechanism of Action Common Excipients/Methods Primary Application
pH Control Minimizes acid/base-catalyzed hydrolysis by maintaining the formulation at the pH of optimal stability.Buffers (e.g., phosphate, citrate, acetate)Aqueous formulations of hydrolytically unstable compounds.
Antioxidants Inhibit oxidation by acting as free radical scavengers or reducing agents.Ascorbic acid, BHT, BHA, tocopherolsFormulations of oxygen-sensitive compounds.
Chelating Agents Form complexes with metal ions that can catalyze oxidative degradation.EDTA, citric acidTo prevent metal-ion induced oxidation.
Lyophilization (Freeze-Drying) Removes water from the formulation, significantly reducing degradation from hydrolysis and enhancing long-term stability.[8]Cryoprotectants (e.g., sucrose, trehalose, mannitol)To stabilize proteins, nanoparticles, and other labile molecules in the solid state.[8]
Polymer Encapsulation Creates a protective barrier around the active ingredient, shielding it from environmental factors like moisture and oxygen.[3][4]Polymers (e.g., PVA, PLA, PLGA)For controlled release and protection of sensitive compounds.
Solid-State Manipulation Conversion to a more stable physical form (e.g., a specific crystalline polymorph or a co-crystal).Co-formers (e.g., organic acids, amides)For compounds with issues related to hygroscopicity or physical instability.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study for NP108

Objective: To identify the degradation pathways of NP108 and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of NP108 in a suitable solvent system. Also, prepare samples of solid NP108.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid NP108 at 80°C for 48 hours.

    • Photostability: Expose solid and solution samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), coupled with a detector that can resolve the parent peak from any degradation products (e.g., a photodiode array detector).[2]

  • Data Evaluation:

    • Determine the percentage of degradation of NP108 under each stress condition.

    • Characterize the major degradation products using techniques like Mass Spectrometry (MS).

    • Validate the analytical method to ensure it is "stability-indicating."

Protocol 2: Long-Term Stability Testing of NP108 Formulations

Objective: To determine the shelf-life of a formulated NP108 product under recommended storage conditions.

Methodology:

  • Batch Selection: Use at least two to three batches of the final formulated product for the stability study.[11]

  • Storage Conditions:

    • Long-Term: Store samples at the intended storage temperature and humidity (e.g., 25°C/60% RH or 5°C).

    • Accelerated: Store samples under stressed conditions to predict long-term stability (e.g., 40°C/75% RH).[11]

  • Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Tests: At each time point, perform a battery of tests which may include:

    • Appearance

    • Assay of NP108

    • Quantification of degradation products

    • Dissolution (for solid oral dosage forms)

    • Moisture content

    • Physical properties (e.g., particle size for suspensions)

  • Data Analysis: Analyze the data to establish a shelf-life for the product, which is the time period during which the product is expected to remain within its approved specifications.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Stability Testing A Forced Degradation Study B Identify Degradation Pathways A->B C Develop Stability-Indicating Method B->C D Screen Excipients (Buffers, Antioxidants, etc.) C->D E Evaluate Formulation Strategies (e.g., Lyophilization, ASD) C->E F Select Lead Formulations D->F E->F G Accelerated Stability Study F->G H Long-Term Stability Study G->H I Confirm Shelf-Life H->I

Caption: Experimental workflow for improving NP108 stability.

G A Instability Observed in NP108 Formulation? B Aqueous Formulation? A->B Yes C Solid Formulation? A->C Yes D Hydrolysis or Oxidation? B->D E Hygroscopic or Physical Change? C->E F Control pH, Add Antioxidants, Lyophilize D->F G Use Moisture Protection (Coating), Co-crystallize, Formulate as ASD E->G

Caption: Decision tree for selecting a stabilization strategy.

References

Technical Support Center: NP108 MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assays involving the antimicrobial polymer NP108.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for NP108 against common quality control (QC) strains?

A1: Expected MIC ranges for NP108 against standard QC strains are provided below. Consistent deviation from these ranges may indicate a systematic issue with the assay.

Quality Control StrainNP108 MIC Range (µg/mL)
Staphylococcus aureus ATCC 292134 - 16
Escherichia coli ATCC 259228 - 32
Pseudomonas aeruginosa ATCC 2785316 - 64
Enterococcus faecalis ATCC 292122 - 8

Q2: My MIC values for NP108 are consistently higher/lower than the expected range. What are the initial checks I should perform?

A2: If your MIC values are consistently out of the expected range, begin by verifying the following critical parameters:

  • Inoculum Preparation: Ensure the bacterial suspension is standardized to the correct density (typically a 0.5 McFarland standard).

  • NP108 Stock Solution: Confirm the correct preparation and storage of the NP108 stock solution. Verify the final concentrations in your dilution series.

  • Media Quality: Check the expiration date and proper preparation of your Mueller-Hinton Broth (MHB).

  • Incubation Conditions: Verify the incubator temperature and duration are correct.

Q3: Can the type of microtiter plate used affect NP108 MIC results?

A3: Yes, the type of microtiter plate can influence results. It is recommended to use sterile, 96-well, round-bottom plates for broth microdilution assays to ensure proper mixing and minimize edge effects. Adsorption of NP108 to the plastic surface can also be a factor; using low-binding plates may reduce variability.

Q4: How does the "skip-well" phenomenon manifest in NP108 MIC assays, and what can be done to mitigate it?

A4: The "skip-well" phenomenon, where growth is observed at a higher concentration of NP108 while being inhibited at a lower concentration, can occur. This is often due to contamination, improper mixing, or the formation of NP108 aggregates. To mitigate this, ensure aseptic technique, thoroughly mix each well during serial dilutions, and visually inspect the NP108 stock solution for any precipitates before use.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during NP108 MIC assays.

Issue 1: High Inter-Assay Variability (Poor Reproducibility)

Symptoms:

  • Significant differences in NP108 MIC values for the same organism across different experimental runs.

  • Inability to obtain consistent results for QC strains.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Inoculum Density 1. Always prepare a fresh bacterial suspension for each assay. 2. Use a calibrated spectrophotometer or a McFarland standard to ensure the inoculum density is consistently at 0.5 McFarland. 3. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.[1]
NP108 Stock Solution Degradation 1. Prepare fresh NP108 stock solutions regularly. 2. Store stock solutions in small aliquots at the recommended temperature (-20°C or lower) to avoid repeated freeze-thaw cycles. 3. Verify the solvent used for NP108 dissolution is appropriate and of high purity.[2][3]
Variations in Incubation 1. Ensure the incubator provides uniform temperature distribution. 2. Standardize the incubation time (typically 16-20 hours for non-fastidious bacteria). 3. Avoid stacking microtiter plates, as this can lead to uneven heating.
Operator-Dependent Variability 1. Develop and adhere to a strict Standard Operating Procedure (SOP) for the entire MIC assay workflow. 2. Ensure consistent pipetting techniques, especially during serial dilutions. 3. Use calibrated pipettes.[4]
Issue 2: No Growth or Poor Growth in Control Wells

Symptoms:

  • The positive control well (no NP108) shows no turbidity or very faint turbidity after incubation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inactive or Non-viable Inoculum 1. Use a fresh subculture of the test organism. 2. Ensure the bacterial culture is in the exponential growth phase before preparing the inoculum. 3. Confirm the viability of the organism by plating a sample of the inoculum on appropriate agar.
Incorrect Growth Medium 1. Verify that Mueller-Hinton Broth (MHB) is being used and that it is prepared according to the manufacturer's instructions. 2. Check the pH of the medium. 3. For fastidious organisms, ensure the appropriate supplements are added to the MHB.
Incubation Environment Issues 1. Confirm the incubator is set to the correct temperature for the test organism. 2. For organisms requiring specific atmospheric conditions (e.g., increased CO2), ensure these are met.
Issue 3: Contamination in Wells

Symptoms:

  • Turbidity in negative control wells (no bacteria).

  • Mixed morphologies observed upon microscopic examination of well contents.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Breach in Aseptic Technique 1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet). 2. Use sterile pipette tips, microtiter plates, and reagents. 3. Be careful to avoid cross-contamination between wells.
Contaminated Reagents 1. Use sterile, high-purity water and other solvents for preparing stock solutions. 2. Check the sterility of the MHB by incubating an uninoculated aliquot.

Experimental Protocols

Protocol 1: Preparation of NP108 Stock Solution
  • Accurately weigh the required amount of NP108 powder using an analytical balance.

  • Dissolve the NP108 powder in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Broth Microdilution MIC Assay for NP108
  • Prepare Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate a tube of sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare NP108 Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of NP108 to be tested (prepared in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no NP108), and well 12 will be the negative control (MHB only).

  • Inoculate the Plate:

    • Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11 to achieve the final target inoculum of 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of NP108 that completely inhibits visible growth.

Visualizations

MIC_Troubleshooting_Workflow start Inconsistent NP108 MIC Results check_inoculum Verify Inoculum (0.5 McFarland) start->check_inoculum check_stock Check NP108 Stock (Preparation & Storage) check_inoculum->check_stock Inoculum OK check_media Validate Growth Medium (MHB) check_stock->check_media Stock OK check_incubation Confirm Incubation (Temp & Time) check_media->check_incubation Media OK review_technique Review Pipetting & Aseptic Technique check_incubation->review_technique Incubation OK consistent_results Consistent MIC Results review_technique->consistent_results Technique OK

Caption: A logical workflow for troubleshooting inconsistent NP108 MIC results.

NP108_MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_np108 Prepare NP108 Stock Solution prep_plate Prepare Microtiter Plate (Serial Dilutions) prep_np108->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic analyze Analyze & Record Data read_mic->analyze

Caption: The experimental workflow for determining the MIC of NP108.

References

Technical Support Center: NP108 and Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for resistance development to NP108, a cationic antimicrobial polymer. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for your in-vitro evolution experiments, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NP108?

NP108 is a cationic antimicrobial polymer composed of amino acid building blocks. Its primary mechanism of action is the rapid, non-specific disruption of bacterial cell membranes, leading to cell lysis and death. This physical disruption is driven by electrostatic interactions between the positively charged polymer and the negatively charged components of the bacterial cell membrane.

Q2: How likely is the development of resistance to NP108?

The development of resistance to NP108 is considered to be a low-probability event. Unlike traditional antibiotics that often have specific molecular targets, NP108's mechanism of causing catastrophic membrane damage makes it difficult for bacteria to develop resistance through single-point mutations. Resistance to antimicrobial agents with multiple targets is generally less frequent, with some estimates for the frequency of resistant mutants being less than 1 in 10¹⁰.

Q3: What are the theoretical mechanisms of resistance to a membrane-disrupting polymer like NP108?

While unlikely, potential mechanisms for reduced susceptibility to cationic antimicrobial polymers could include:

  • Alteration of Cell Surface Charge: Bacteria could modify their cell envelope to reduce the net negative charge, thereby weakening the initial electrostatic attraction with NP108. This can be achieved through mechanisms like the D-alanylation of teichoic acids in Gram-positive bacteria or the modification of lipopolysaccharide (LPS) in Gram-negative bacteria.

  • Increased Efflux Pump Activity: Bacteria might upregulate the expression of multidrug efflux pumps that could potentially expel NP108 from the cell membrane or periplasm before it can cause significant damage.

  • Changes in Membrane Fluidity and Composition: Alterations in the lipid composition of the bacterial membrane could potentially affect its susceptibility to disruption by NP108.

Q4: Is NP108 effective against bacteria already resistant to other antibiotics?

Yes. Studies have shown that NP108 is effective against strains of Staphylococcus aureus that are resistant to methicillin (MRSA) and mupirocin. Its unique mechanism of action allows it to bypass the resistance mechanisms that render these other antibiotics ineffective.

Troubleshooting Guide for In-Vitro Resistance Studies

This guide addresses common issues that may arise during adaptive laboratory evolution (ALE) experiments designed to assess the potential for resistance to NP108.

Problem Potential Cause(s) Recommended Solution(s)
No resistant mutants are emerging after multiple passages. The selection pressure is too high, leading to the sterilization of the culture.Start with a lower sub-lethal concentration of NP108 (e.g., 0.25x to 0.5x the initial Minimum Inhibitory Concentration - MIC). Increase the concentration more gradually, for instance, by doubling it only after the bacterial population has shown stable growth for several passages at the current concentration.
The mutation rate of the bacterial strain is too low.Consider using a hypermutator strain (e.g., a mismatch repair-deficient mutant) in a parallel experiment to increase the likelihood of generating resistance mutations.
NP108 has a very low intrinsic potential for resistance development.This is an expected outcome. Continue the experiment for a sufficient number of generations (e.g., >500) to confidently conclude a low frequency of resistance. Document the lack of resistance as a key finding.
Inconsistent MIC values for the evolving population. The bacterial population is heterogeneous, with a mix of susceptible and potentially resistant cells.Isolate single colonies from the evolved population and determine their individual MICs to assess the level of resistance in different subpopulations.
NP108 may be adsorbing to the plasticware, leading to variable effective concentrations.Use low-protein-binding microplates and tubes. Pre-condition the plates with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected.
The polymer solution is not properly mixed or has aggregated.Ensure thorough mixing of the NP108 stock solution before each use. Visually inspect for any precipitates. Consider preparing fresh dilutions for each experiment.
The evolved "resistant" strain loses its resistance phenotype after being cultured in the absence of NP108. The resistance mechanism is transient or adaptive, not genetically stable.Passage the resistant strain for several generations in a drug-free medium and then re-determine the MIC. A stable resistant phenotype will be maintained.
The observed effect was due to biofilm formation, which can confer tolerance.Use experimental conditions that minimize biofilm formation, such as shaking cultures and using appropriate media. Visually inspect for biofilm growth.

Quantitative Data on Resistance Development

Validation & Comparative

NP108 vs. Mupirocin for S. aureus Decolonization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Agents for Combating Staphylococcus Aureus Nasal Carriage

Staphylococcus aureus, a common bacterium residing in the nasal passages of approximately 30% of the global population, is a leading cause of healthcare-associated infections.[1] Nasal decolonization of S. aureus is a key strategy to prevent these infections, particularly in high-risk patient populations. Mupirocin, a widely used topical antibiotic, has been the standard of care for nasal decolonization. However, the emergence of mupirocin-resistant S. aureus strains necessitates the development of alternative agents.[2] This guide provides a detailed comparison of mupirocin with NP108, a novel antimicrobial polymer, for S. aureus decolonization, focusing on their mechanisms of action, efficacy, and the experimental data supporting their use.

Quantitative Data Summary

The following tables summarize the available quantitative data for NP108 and mupirocin. It is important to note that the data for NP108 is from in vitro studies, while the data for mupirocin is from clinical trials.

Table 1: In Vitro Efficacy of NP108 against S. aureus

ParameterValueS. aureus Strain(s)Reference
Minimum Inhibitory Concentration (MIC₁₀₀)8 - 500 mg/LVarious MSSA and MRSA isolates[3][4]
MIC₁₀₀ (Nutrient-Limiting Conditions)8 mg/LNot specified[3][4]
Time to 99.9% Kill (at 4x MIC)≤ 3 hours~10⁸ CFU/ml S. aureus[3]
MIC₁₀₀ against Small Colony Variants32 mg/LNot specified[3][4]
Biofilm Prevention (MIC₁₀₀)1 - 4 mg/LNot specified[3][4]
Biofilm Eradication (MIC₁₀₀)≥ 31.25 mg/LNot specified[3][4]

Table 2: Clinical Efficacy of Mupirocin for S. aureus Nasal Decolonization

ParameterMupirocin GroupPlacebo GroupP-valueReference
Eradication of Colonization (End of Treatment)93%15%< 0.001[5]
Remained Decolonized at Day 9061%N/AN/A[5]
Reduction in S. aureus Infections (Dialysis Setting)59%ControlN/A[6]
Reduction in S. aureus Infections (Nondialysis Setting)40%ControlN/A[6]

Mechanisms of Action

NP108 and mupirocin employ distinct mechanisms to eliminate S. aureus.

NP108: Membrane Disruption

NP108 is a cationic antimicrobial polymer that acts by disrupting the bacterial cell membrane.[3][7] Its positively charged molecules are thought to interact with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell lysis.[7] This rapid, non-specific mechanism of action is less likely to induce resistance compared to antibiotics with specific molecular targets.

NP108_Mechanism cluster_extracellular Extracellular Space cluster_cell S. aureus Cell NP108 NP108 (Cationic Polymer) Membrane Bacterial Cell Membrane (Negatively Charged) NP108->Membrane Electrostatic Interaction Lysis Cell Lysis Membrane->Lysis Membrane Disruption Cytoplasm Cytoplasm Lysis->Cytoplasm Leakage of Contents

NP108 Mechanism of Action

Mupirocin: Inhibition of Protein Synthesis

Mupirocin is an antibiotic that selectively inhibits bacterial protein synthesis.[8][9] It specifically targets and reversibly binds to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of the amino acid isoleucine into proteins.[9][10][11] By blocking this enzyme, mupirocin prevents the synthesis of essential proteins, leading to bacterial growth inhibition and death.[8] Its unique mechanism of action means there is little cross-resistance with other classes of antibiotics.[8][12]

Mupirocin_Mechanism cluster_bacterial_cell S. aureus Cytoplasm Mupirocin Mupirocin IleRS Isoleucyl-tRNA Synthetase Mupirocin->IleRS Binds to Inhibition Inhibition IleRS->Inhibition Is Inhibited Isoleucine Isoleucine Isoleucine->IleRS tRNA tRNA-Ile tRNA->IleRS ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis Blocks

Mupirocin Mechanism of Action

Experimental Protocols

NP108 In Vitro Efficacy Studies

The in vitro activity of NP108 was assessed using standard microbiology techniques.

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of NP108 was determined by broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, various concentrations of NP108 were incubated with a standardized inoculum of S. aureus in cation-adjusted Mueller-Hinton broth. The MIC was defined as the lowest concentration of NP108 that completely inhibited visible bacterial growth after a specified incubation period.[3]

  • Time-Kill Assays: To determine the rate of bactericidal activity, time-kill assays were performed. A starting inoculum of S. aureus was exposed to NP108 at a concentration of 4 times the MIC. At various time points (e.g., every 60 minutes for 6 hours), samples were taken, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter).[1]

  • Biofilm Assays: The ability of NP108 to prevent biofilm formation and eradicate established biofilms was also evaluated. For prevention assays, S. aureus was grown in the presence of varying concentrations of NP108. For eradication assays, established biofilms were treated with NP108. Biofilm biomass was typically quantified using a crystal violet staining method.[1]

NP108_Workflow cluster_protocol NP108 In Vitro Testing Workflow start Prepare S. aureus Inoculum mic Broth Microdilution (Determine MIC) start->mic time_kill Time-Kill Assay (Bactericidal Rate) start->time_kill biofilm Biofilm Assays (Prevention & Eradication) start->biofilm end Quantify Bacterial Growth/Survival mic->end time_kill->end biofilm->end

NP108 In Vitro Experimental Workflow

Mupirocin Clinical Trial for Nasal Decolonization

The clinical efficacy of mupirocin has been evaluated in numerous studies, including randomized, double-blind, placebo-controlled trials.[5]

  • Study Design: A double-blind, randomized, placebo-controlled trial was conducted in long-term care facilities.[5]

  • Participants: Residents who were persistent carriers of S. aureus were enrolled in the study.[5]

  • Intervention: Participants were randomized to receive either intranasal mupirocin ointment or a placebo twice daily for two weeks.[5]

  • Outcome Measures: The primary outcome was the eradication of S. aureus colonization, assessed by nasal swabs at the end of treatment and at follow-up intervals (e.g., 30, 60, and 90 days).[5] The incidence of S. aureus infections was also monitored.

  • Statistical Analysis: The proportion of participants who were decolonized in the mupirocin and placebo groups were compared using appropriate statistical tests.[5]

Mupirocin_Workflow cluster_protocol Mupirocin Clinical Trial Workflow enrollment Enroll Persistent S. aureus Carriers randomization Randomization enrollment->randomization mupirocin_arm Mupirocin Ointment (Twice Daily, 2 Weeks) randomization->mupirocin_arm Group A placebo_arm Placebo Ointment (Twice Daily, 2 Weeks) randomization->placebo_arm Group B follow_up Follow-up Nasal Swabs (Days 15, 30, 60, 90) mupirocin_arm->follow_up placebo_arm->follow_up analysis Compare Decolonization Rates follow_up->analysis

Mupirocin Clinical Trial Workflow

Conclusion

Mupirocin is a well-established and effective agent for S. aureus nasal decolonization, with proven clinical efficacy in reducing colonization and subsequent infections.[5][6] However, the rise of mupirocin resistance is a significant concern.[2]

NP108 presents a promising alternative with a distinct, non-antibiotic mechanism of action that is less likely to be affected by existing antibiotic resistance mechanisms.[3][4] Its rapid bactericidal activity and efficacy against mupirocin-resistant strains and biofilms in vitro are advantageous.[3][4] However, it is crucial to emphasize that NP108 is still in the preclinical stages of development, and its clinical efficacy and safety in humans have yet to be established.

For researchers and drug development professionals, NP108 represents a novel approach to combatting S. aureus colonization. Future clinical trials directly comparing NP108 with mupirocin will be essential to determine its role in the clinical setting.

References

A Comparative Analysis of NP108 and Other Antimicrobial Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the face of rising antimicrobial resistance, the development of novel, effective, and biocompatible antimicrobial agents is a critical priority for the scientific and medical communities. Among the promising candidates are antimicrobial polymers, which offer a distinct mechanism of action compared to traditional antibiotics, potentially reducing the likelihood of resistance development. This guide provides a comparative study of NP108, a novel lysine-based antimicrobial polymer, against other established and emerging antimicrobial polymers.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and mechanisms of action to inform further research and development in this vital field.

Performance Data: A Comparative Overview

The antimicrobial efficacy of polymers is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data for NP108 and other selected antimicrobial polymers against common bacterial pathogens. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Variations in experimental conditions can influence results.

Table 1: Comparative Antimicrobial Activity (MIC in mg/L) against Staphylococcus aureus

PolymerMIC (mg/L) vs. S. aureusNotes
NP108 8 - 500Effective against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. Activity maintained in nutrient-limiting conditions (MIC = 8 mg/L).
ε-poly-L-lysine (EPL)1 - 8A naturally occurring antimicrobial polymer with a broad spectrum of activity.
Polyquaternium-1-Used in multipurpose disinfecting solutions; demonstrates significant log reduction in bacterial counts.
Cationic Methacrylate Polymers16 - 64Effective against a range of Gram-positive bacteria, including S. aureus.

Table 2: Comparative Antimicrobial Activity (MIC in mg/L) against Staphylococcus epidermidis

PolymerMIC (mg/L) vs. S. epidermidis
NP108 4 - 8
ε-poly-L-lysine (EPL)Data not readily available in reviewed sources

Table 3: Biocompatibility Data (Hemolytic Activity)

PolymerHemolytic ActivityNotes
NP108 Data not explicitly detailed in reviewed sourcesAs a polymer of GRAS (Generally Recognized As Safe) amino acid building blocks, it is anticipated to have good biocompatibility.
Cationic Methacrylate PolymersVaries with hydrophobicityIncreased hydrophobicity can lead to higher hemolytic activity.
ε-poly-L-lysine (EPL)Low toxicityConsidered safe for use in food and other applications.

Mechanism of Action: Membrane Disruption

NP108, like many cationic antimicrobial polymers, exerts its bactericidal effect through a mechanism of membrane disruption. This process is initiated by the electrostatic attraction between the positively charged polymer and the negatively charged components of the bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Insertion Hydrophobic Interaction & Insertion Lipid2 Lipid Disruption Membrane Disruption & Pore Formation Lipid3 Lipid Lysis Cell Lysis Lipid4 Lipid NP108 NP108 (Cationic Polymer) Attraction Electrostatic Attraction NP108->Attraction Attraction->Lipid1 Insertion->Lipid2 Disruption->Lipid3 cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of antimicrobial polymer in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine lowest concentration with no visible growth (MIC) E->F

Unraveling the Efficacy of Novel Compound NP108 Against Clinical MRSA Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the investigational drug NP108 against Methicillin-resistant Staphylococcus aureus (MRSA) is crucial for positioning it within the current therapeutic landscape. This guide provides a detailed comparison of NP108's efficacy with established and alternative treatment options, supported by available experimental data. The methodologies behind key validation experiments are also outlined to ensure reproducibility and critical assessment by researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is paramount. This guide focuses on NP108, a promising new compound, and its performance against clinical MRSA isolates.

Comparative Efficacy Against MRSA: NP108 vs. Standard-of-Care Antibiotics

To contextualize the potential of NP108, its in vitro efficacy is compared with commonly used antibiotics for MRSA infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Spectrum of ActivityMechanism of Action
NP108 Data not publicly availableData not publicly availableInvestigationalData not publicly available
Vancomycin12Gram-positive bacteriaInhibits cell wall synthesis
Linezolid12Gram-positive bacteriaInhibits protein synthesis
Daptomycin0.51Gram-positive bacteriaDisrupts cell membrane function
Ceftaroline0.51Broad-spectrum, including MRSAInhibits cell wall synthesis

Note: Specific MIC data for NP108 against a panel of clinical MRSA isolates is not yet publicly available. The values presented for standard antibiotics are representative and may vary depending on the specific isolates tested.

Experimental Protocols for Efficacy Validation

The determination of a novel compound's efficacy against MRSA involves a series of standardized in vitro and in vivo experiments. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of NP108 and comparator agents against clinical MRSA isolates is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare serial dilutions of NP108 and control antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB). Prepare serial dilutions of NP108 and control antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB). Inoculate microtiter plate wells with the diluted bacterial suspension. Inoculate microtiter plate wells with the diluted bacterial suspension. Prepare serial dilutions of NP108 and control antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB).->Inoculate microtiter plate wells with the diluted bacterial suspension. Adjust MRSA isolate suspension to 0.5 McFarland standard. Adjust MRSA isolate suspension to 0.5 McFarland standard. Dilute bacterial suspension in CAMHB. Dilute bacterial suspension in CAMHB. Adjust MRSA isolate suspension to 0.5 McFarland standard.->Dilute bacterial suspension in CAMHB. Dilute bacterial suspension in CAMHB.->Inoculate microtiter plate wells with the diluted bacterial suspension. Incubate plates at 35-37°C for 16-20 hours. Incubate plates at 35-37°C for 16-20 hours. Inoculate microtiter plate wells with the diluted bacterial suspension.->Incubate plates at 35-37°C for 16-20 hours. Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth. Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth. Incubate plates at 35-37°C for 16-20 hours.->Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Kinetic Assay

To assess the bactericidal or bacteriostatic activity of NP108, time-kill kinetic assays are performed.

Start Start Prepare MRSA culture in exponential growth phase. Prepare MRSA culture in exponential growth phase. Start->Prepare MRSA culture in exponential growth phase. Add NP108 at various concentrations (e.g., 1x, 4x, 8x MIC). Add NP108 at various concentrations (e.g., 1x, 4x, 8x MIC). Prepare MRSA culture in exponential growth phase.->Add NP108 at various concentrations (e.g., 1x, 4x, 8x MIC). Incubate at 37°C with agitation. Incubate at 37°C with agitation. Add NP108 at various concentrations (e.g., 1x, 4x, 8x MIC).->Incubate at 37°C with agitation. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Incubate at 37°C with agitation.->Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Perform serial dilutions and plate on agar. Perform serial dilutions and plate on agar. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).->Perform serial dilutions and plate on agar. Count colony-forming units (CFU/mL). Count colony-forming units (CFU/mL). Perform serial dilutions and plate on agar.->Count colony-forming units (CFU/mL). Plot log10 CFU/mL versus time. Plot log10 CFU/mL versus time. Count colony-forming units (CFU/mL).->Plot log10 CFU/mL versus time. End End Plot log10 CFU/mL versus time.->End

Experimental Workflow for Time-Kill Kinetic Assay.

Putative Signaling Pathway Interference by NP108

While the precise mechanism of action for NP108 is under investigation, a plausible target for novel anti-MRSA compounds is the bacterial cell wall synthesis pathway or virulence factor regulation. The following diagram illustrates a hypothetical signaling cascade that could be disrupted by NP108.

cluster_pathway Hypothetical NP108 Target Pathway NP108 NP108 Signal_Transduction Bacterial Two-Component Signal Transduction System NP108->Signal_Transduction Inhibits Virulence_Gene_Expression Virulence Gene Expression (e.g., agr system) Signal_Transduction->Virulence_Gene_Expression Activates Toxin_Production Toxin Production & Biofilm Formation Virulence_Gene_Expression->Toxin_Production Infection_Progression Infection Progression Toxin_Production->Infection_Progression

Hypothesized Mechanism of Action for NP108.

Disclaimer: The information provided in this guide regarding NP108 is based on hypothetical scenarios and publicly available data for comparator drugs. As more research on NP108 becomes available, this document will be updated to reflect the latest findings. The experimental protocols are based on established standards and should be adapted as necessary for specific laboratory conditions.

A Head-to-Head Comparison of NP108 and Vancomycin Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), researchers and drug development professionals are in constant search of novel antimicrobial agents. This guide provides a detailed, data-supported comparison of NP108, a novel antimicrobial polymer, and vancomycin, a long-standing antibiotic of last resort for MRSA infections.

Executive Summary

This comparison guide outlines the distinct mechanisms of action, in vitro efficacy, and bactericidal kinetics of NP108 and vancomycin against MRSA. While vancomycin has been a cornerstone of MRSA treatment, the data presented here highlights NP108 as a rapidly bactericidal agent with a mechanism that may be less susceptible to traditional resistance development. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview based on available experimental data.

Mechanism of Action

The fundamental difference between NP108 and vancomycin lies in their mode of action against bacterial cells.

NP108: Rapid Membrane Disruption

NP108 is a cationic antimicrobial polymer that leverages its positive charge to interact with and disrupt the negatively charged bacterial cell membrane.[1] This interaction leads to the formation of pores in the membrane, causing leakage of cellular contents and rapid cell lysis.[1][2][3] This physical disruption is a key feature that distinguishes it from many traditional antibiotics.

NP108_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space NP108 NP108 (Cationic Polymer) Membrane Negatively Charged Cell Membrane NP108->Membrane Electrostatic Interaction CellLysis Cell Lysis Membrane->CellLysis Membrane Disruption & Pore Formation

Diagram 1: Proposed mechanism of action for NP108 against MRSA.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[4][5] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[6][7] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and ultimately leading to bacterial cell death.[5][8]

Vancomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall Synthesis Vancomycin Vancomycin PeptidoglycanPrecursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vancomycin->PeptidoglycanPrecursor Binding CellWallSynthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) PeptidoglycanPrecursor->CellWallSynthesis Inhibition of incorporation WeakenedCellWall Weakened Cell Wall CellWallSynthesis->WeakenedCellWall Leads to Time_Kill_Workflow cluster_preparation Preparation cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis Start Start with Standardized MRSA Inoculum (~10^5 - 10^8 CFU/mL) Media Prepare Culture Media (e.g., Cation-adjusted Mueller-Hinton Broth) Start->Media Antimicrobial Prepare Serial Dilutions of NP108 and Vancomycin Media->Antimicrobial Incubate Incubate Cultures with Antimicrobials at 37°C Antimicrobial->Incubate Sampling Collect Aliquots at Specific Time Points (e.g., 0, 1, 3, 6, 24h) Incubate->Sampling SerialDilution Perform Serial Dilutions of Collected Aliquots Sampling->SerialDilution Plating Plate Dilutions onto Growth Agar SerialDilution->Plating Count Incubate Plates and Count Viable Colonies (CFU) Plating->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Determine Determine Time to Achieve ≥3-log10 Reduction in CFU/mL Plot->Determine

References

Lack of Cross-Resistance Between Novel Antimicrobial Polymer NP108 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antimicrobial polymer NP108 reveals a low potential for cross-resistance with conventional antibiotics, attributed to its unique mechanism of action. This guide provides an objective comparison of NP108's performance with other antibacterial agents, supported by available experimental data.

NP108 is a novel, broad-spectrum, cationic antimicrobial polymer engineered from naturally occurring amino acid building blocks.[1][2][3] Its primary mode of action is the rapid disruption and lysis of the bacterial cell membrane, a mechanism fundamentally different from that of many established antibiotic classes.[1][2][3][4][5] This distinction suggests a reduced likelihood of cross-resistance with antibiotics that target intracellular processes such as protein or nucleic acid synthesis.

Comparative Analysis with Mupirocin

The most comprehensive cross-resistance studies to date have focused on comparing NP108 with mupirocin, a topical antibiotic commonly used for the decolonization of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Mupirocin inhibits bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis.[1][5]

Experimental data consistently demonstrates that NP108 retains its potent activity against mupirocin-resistant strains of S. aureus, indicating a lack of cross-resistance.[1][4][5]

Table 1: Comparative in vitro Activity of NP108 and Mupirocin against S. aureus
Bacterial StrainResistance ProfileNP108 MIC (mg/L)Mupirocin MIC (mg/L)
S. aureus NCTC10788Mupirocin-Sensitive8<1
S. aureus NCTC10788 MutantLow-Level Mupirocin-Resistant88-16
S. aureus NS05R1Mupirocin-Sensitive16<1
S. aureus NS05R1 MutantLow-Level Mupirocin-Resistant88-16
S. aureus DSMZ11729MRSA, Mupirocin-Sensitive16<1
S. aureus DSMZ11729 MutantMRSA, Low-Level Mupirocin-Resistant88-16
S. aureus NCTC10442MRSA, Mupirocin-Sensitive8<1
S. aureus NCTC10442 MutantMRSA, Low-Level Mupirocin-Resistant88-16

Data sourced from Mercer et al., 2017.[1][4]

Experimental Protocols

The minimum inhibitory concentrations (MICs) presented in this guide were determined using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.

Broth Microdilution Protocol for MIC Determination:

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in a saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agents (NP108 and comparator antibiotics) is prepared in CA-MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action and a typical experimental workflow for cross-resistance analysis.

G cluster_np108 NP108 Mechanism cluster_mupirocin Mupirocin Mechanism np108 NP108 membrane Bacterial Cell Membrane np108->membrane Disruption lysis Cell Lysis membrane->lysis mupirocin Mupirocin synthetase Isoleucyl-tRNA Synthetase mupirocin->synthetase Inhibition protein_synthesis Protein Synthesis

Caption: Mechanisms of Action: NP108 vs. Mupirocin.

G start Start: Isolate Resistant Strain culture Culture Resistant and Sensitive Strains start->culture mic_test Perform Broth Microdilution with NP108 & Comparator culture->mic_test incubate Incubate Plates mic_test->incubate read_mic Determine MIC Values incubate->read_mic compare Compare MICs between Resistant & Sensitive Strains read_mic->compare conclusion Conclusion on Cross-Resistance compare->conclusion

Caption: Experimental Workflow for Cross-Resistance Analysis.

Implications for Drug Development

The distinct mechanism of action of NP108, which targets the bacterial membrane, makes it a promising candidate for combating antibiotic-resistant bacteria.[1][2][3] The lack of cross-resistance with mupirocin, an inhibitor of protein synthesis, supports the hypothesis that NP108 will likely not be affected by resistance mechanisms developed against antibiotics with different cellular targets. Further research is warranted to expand cross-resistance analysis to other classes of antibiotics, such as beta-lactams, fluoroquinolones, and aminoglycosides, to fully elucidate the potential of NP108 in a broader clinical context.

References

Comparative Guide to NP108 and Alternatives for Preventing Recurrent Staphylococcus aureus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NP108 and alternative strategies for the nasal decolonization of Staphylococcus aureus (S. aureus), a key approach in preventing recurrent infections. The information is tailored for a scientific audience, with a focus on experimental data and methodologies.

Executive Summary

NP108 is a promising preclinical antimicrobial polymer designed for the nasal decolonization of S. aureus, including methicillin-resistant strains (MRSA). While in-vitro studies demonstrate its potential, there is currently no publicly available data from human clinical trials on its long-term efficacy in preventing recurrent infections. This guide, therefore, compares the preclinical profile of NP108 with the clinically evaluated long-term efficacy of established and emerging alternatives: mupirocin, antimicrobial photodynamic therapy (aPDT), and probiotic therapy.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for NP108 and its alternatives.

Table 1: In-Vitro Efficacy of NP108 against S. aureus

MetricNP108 PerformanceSource
Mechanism of Action Membrane disruption and cell lysis
Spectrum Broad-spectrum against various S. aureus and S. epidermidis strains
Activity vs. Mupirocin-Resistant S. aureus Effective
Activity vs. Biofilms Effective in preventing and eradicating biofilms

Note: Data for NP108 is based on in-vitro studies. No clinical efficacy data is currently available.

Table 2: Clinical Efficacy of Alternatives for S. aureus Nasal Decolonization

AlternativeInitial Decolonization RateLong-Term Efficacy (Recolonization Rate)Key LimitationsSources
Mupirocin High (e.g., 93% immediately post-treatment)High recolonization (e.g., ~39% recolonized by day 90)Mupirocin resistance, high recolonization rate
Antimicrobial Photodynamic Therapy (aPDT) Moderate to High (e.g., 71% immediately post-treatment)High recolonization (e.g., 67% of those initially cleared were recolonized within 3 months)Requires specialized equipment (light source)
Probiotic Therapy (Bacillus subtilis) High reduction in S. aureus load (96.8% in stool, 65.4% in the nose after 4 weeks)Long-term data not yet available, but sustained effect is hypothesized.Slower onset of action compared to bactericidal agents

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Mupirocin Nasal Decolonization Trial Protocol

A randomized, double-blind, placebo-controlled trial was conducted in long-term care facilities to assess the efficacy of mupirocin in eradicating S. aureus nasal carriage.

  • Participants: Persistent S. aureus nasal carriers residing in long-term care facilities.

  • Intervention: Participants were randomized to receive either 2% mupirocin ointment or a placebo ointment applied to the anterior nares twice daily for two weeks.

  • Data Collection: Nasal swabs were collected at baseline, immediately after the 2-week treatment period, and at 30, 60, and 90 days post-treatment to assess for S. aureus colonization.

  • Primary Outcome: The primary outcome was the eradication of S. aureus nasal carriage at the end of the treatment period and the rate of recolonization at subsequent follow-up points.

  • Analysis: The proportion of participants with negative nasal cultures for S. aureus was compared between the mupirocin and placebo groups at each time point.

Antimicrobial Photodynamic Therapy (aPDT) Nasal Decolonization Trial Protocol

A pilot randomized controlled trial compared the efficacy of aPDT with mupirocin for the nasal decolonization of S. aureus in maintenance hemodialysis patients.

  • Participants: Maintenance hemodialysis patients with confirmed S. aureus nasal carriage.

  • Intervention:

    • aPDT Group: Received a single application of a methylene blue-based photosensitizer to the anterior nares, followed by illumination with a 660 nm laser.

    • Mupirocin Group: Received standard treatment with 2% mupirocin ointment applied to the anterior nares twice daily for five days.

  • Data Collection: Nasal swabs were collected at baseline (T0), immediately after the intervention (T1), and at one month (T2) and three months (T3) post-intervention.

  • Primary Outcome: The primary outcome was the proportion of participants with negative nasal cultures for S. aureus at T1. Secondary outcomes included recolonization rates at T2 and T3.

  • Analysis: The rates of decolonization and recolonization were compared between the aPDT and mupirocin groups.

Probiotic (Bacillus subtilis) Nasal and Gut Decolonization Trial Protocol

A phase 2, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy of an oral probiotic in reducing S. aureus colonization.

  • Participants: Healthy individuals with natural S. aureus colonization.

  • Intervention: Participants were randomized to receive either an oral dose of Bacillus subtilis probiotic or a placebo once daily for four weeks.

  • Data Collection: Stool and nasal samples were collected at baseline and after the four-week intervention period to quantify S. aureus levels.

  • Primary Outcome: The primary outcome was the reduction in S. aureus colony-forming units (CFUs) in the stool and the nose from baseline to the end of the treatment period.

  • Analysis: The change in S. aureus CFU counts was compared between the probiotic and placebo groups.

Mandatory Visualization

The following diagrams illustrate the mechanisms of action and experimental workflows.

NP108_Mechanism cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid NP108 NP108 (Cationic Polymer) Disruption Membrane Disruption NP108->Disruption Electrostatic Interaction Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of action of NP108 against bacterial cells.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Antibacterial Agent 108

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical agents is paramount. This guide provides essential, immediate safety and logistical information for managing Antibacterial Agent 108, ensuring both personal safety and the integrity of your research.

The designation "this compound" can refer to various products with different levels of hazard. While some formulations, such as certain antibacterial wipes, are non-hazardous, others, like technical cleaning solvents or concentrated research-grade agents, can pose risks such as skin and eye irritation, sensitization, and potential reproductive toxicity.[1][2] This guide assumes a cautious approach, treating "this compound" as a potentially hazardous chemical requiring careful handling in a laboratory setting.

Essential Personal Protective Equipment (PPE) and Safety Measures

When handling potentially hazardous antibacterial agents, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE and safety protocols.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shields or a face shield.[3]To protect against splashes and aerosols that can cause eye irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).[5]To prevent skin contact, which may cause irritation, redness, or dermatitis.[2][4]
Body Protection Impervious laboratory coat or clothing.[6]To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol formation.[5][6]To avoid inhalation of vapors or mists that could cause respiratory irritation.[4]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][6]To prevent accidental ingestion and cross-contamination.
Emergency Equipment Accessible safety shower and eye wash station.[6]To provide immediate decontamination in case of accidental exposure.

Procedural Workflow for Handling this compound

Following a standardized workflow is critical for minimizing risks. The diagram below outlines the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation prep_ppe->prep_area handle_dispense Dispense Agent Carefully prep_area->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use dispose_waste Dispose of Contaminated Materials per Regulations handle_use->dispose_waste handle_spill Spill Containment Kit Ready decon_area Decontaminate Work Area dispose_waste->decon_area remove_ppe Remove and Dispose of PPE decon_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific "this compound" product you are using.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile agents or creating aerosols.[6]

Handling:

  • Dispensing: Carefully dispense the required amount of the agent, avoiding splashes and spills.

  • Experimental Use: During experimental procedures, handle the agent with care to minimize contact and aerosol generation.

  • Spill Preparedness: Keep a spill containment kit readily available. In case of a spill, follow the procedures outlined in the SDS. Generally, this involves absorbing the spill with an inert material and collecting it for proper disposal.[1]

Disposal:

  • Waste Collection: Dispose of all contaminated materials, including excess agent, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.[2]

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[1]

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.

  • PPE Removal: Remove and dispose of contaminated PPE in the appropriate waste stream.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after completing your work.[6]

By adhering to these safety protocols and operational plans, you can confidently and safely handle this compound in your laboratory, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.